molecular formula C15H22O3 B12748450 Ethyl 3-ethyl-2-methyl-4-propoxybenzoate CAS No. 92730-42-2

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Katalognummer: B12748450
CAS-Nummer: 92730-42-2
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: BPBJNHAIRBGRNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is a synthetic benzoate ester with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . Its structure is defined by the SMILES string CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC . This compound is part of a class of benzoate esters that have been investigated in pharmaceutical research for their potential biological activity. For instance, related benzoate compounds have been strategically designed and synthesized as novel local anesthetics, demonstrating the value of this chemical family in medicinal chemistry . The structural motif of a benzoate core with lipophilic substitutions, such as the ethyl, methyl, and propoxy groups present in this compound, is often explored to optimize interactions with biological targets, including potential inhibition of enzymes like lysosomal phospholipase A2 (PLA2G15) . Researchers can utilize this chemical as a building block or intermediate in the development of new pharmacologically active molecules or as a standard in analytical profiling. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

92730-42-2

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

ethyl 3-ethyl-2-methyl-4-propoxybenzoate

InChI

InChI=1S/C15H22O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h8-9H,5-7,10H2,1-4H3

InChI-Schlüssel

BPBJNHAIRBGRNJ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Synthetic Strategies for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2; Molecular Formula: C15H22O3) is a highly functionalized benzoate ester utilized as a critical intermediate in organic synthesis, medicinal chemistry, and material science[1]. The molecule features a densely substituted benzene ring, presenting unique regiochemical challenges during its synthesis. This technical guide details a robust, scalable, and self-validating four-step synthetic pathway. By leveraging a regioselective Claisen rearrangement followed by a Williamson ether synthesis, this protocol constructs the target architecture with high fidelity and excellent atom economy.

Retrosynthetic Analysis & Strategic Design

Direct alkylation of the aromatic ring to introduce the 3-ethyl group is fraught with poor regioselectivity and the risk of polyalkylation. To circumvent this, our strategy employs a [3,3]-sigmatropic rearrangement (Claisen rearrangement)[2]. By starting with the readily available ethyl 4-hydroxy-2-methylbenzoate, we can O-allylate the phenol, and thermally drive the allyl group to migrate to the sterically hindered ortho position (C3). Subsequent catalytic hydrogenation reduces the allyl group to the desired ethyl substituent. The final step employs a Williamson ether synthesis to introduce the propoxy group at the C4 position[3].

SynthesisPathway SM Ethyl 4-hydroxy- 2-methylbenzoate Int1 Ethyl 4-(allyloxy)- 2-methylbenzoate SM->Int1 Allyl Bromide K2CO3, DMF Int2 Ethyl 3-allyl-4-hydroxy- 2-methylbenzoate Int1->Int2 Claisen Rearrangement 200°C,[3,3]-shift Int3 Ethyl 3-ethyl-4-hydroxy- 2-methylbenzoate Int2->Int3 H2, Pd/C Reduction Product Ethyl 3-ethyl-2-methyl- 4-propoxybenzoate Int3->Product 1-Bromopropane K2CO3, SN2

Fig 1. Four-step synthetic workflow for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

Module A: Core Ring Functionalization (The Claisen-Hydrogenation Sequence)

Causality & Mechanism

The Claisen rearrangement is an exothermic, concerted pericyclic reaction that proceeds via a highly ordered six-membered chair transition state[4]. Heating the O-allylated intermediate initiates a suprafacial, stereospecific [3,3]-sigmatropic shift[5]. The regioselectivity between the C3 and C5 positions is a critical parameter. While C5 is sterically less hindered and kinetically favored, migration to C3 can be thermodynamically favored or directed using Lewis acid catalysis (e.g., BCl₃). The Lewis acid coordinates with the ester carbonyl, stabilizing the transition state that leads exclusively to the C3 isomer[4].

ClaisenLogic Start O-Allylated Precursor TS Six-Membered Chair Transition State Start->TS Heat (200°C) PathA Migration to C3 (Sterically Hindered, Thermodynamically Favored) TS->PathA PathB Migration to C5 (Less Hindered, Kinetically Favored) TS->PathB Product3 3-Allyl Isomer (Target Intermediate) PathA->Product3 Lewis Lewis Acid Catalysis (e.g., BCl3) Lewis->PathA Directs Regioselectivity

Fig 2. Regioselectivity control in the [3,3]-sigmatropic Claisen rearrangement.

Module B: Etherification & Final Assembly

Causality & Mechanism

The final functionalization utilizes the Williamson ether synthesis, a classic Sₙ2 (bimolecular nucleophilic substitution) reaction[3]. The phenolic intermediate is deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF is chosen specifically because it solvates the potassium cation but leaves the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity[6]. The phenoxide executes a backside attack on the primary carbon of 1-bromopropane, displacing the bromide ion[7]. A primary alkyl halide is strictly required to prevent competing E2 elimination pathways that would otherwise form propene[8].

Detailed Experimental Methodologies

Note: Every protocol described below is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure chemical integrity before proceeding to the next module.

Step 1: O-Allylation
  • Reaction Setup: Charge a dry, argon-flushed reactor with ethyl 4-hydroxy-2-methylbenzoate (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (10 volumes).

  • Addition: Add allyl bromide (1.2 eq) dropwise at 0°C to control the initial exothermic deprotonation.

  • Propagation: Warm the mixture to room temperature and stir for 4 hours.

  • Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is deemed complete when the starting material (R_f = 0.3) is fully consumed and the O-allyl ether product (R_f = 0.6) is the sole visible spot.

  • Workup: Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Thermal Claisen Rearrangement
  • Reaction Setup: Dissolve the crude O-allyl ether in N,N-diethylaniline (acting as a high-boiling solvent).

  • Propagation: Heat the mixture to 200°C under an inert argon atmosphere for 12 hours[5].

  • Validation (IPC): Pull an aliquot and perform ¹H NMR. The system is validated when the O-allyl protons (≈4.5 ppm) disappear, replaced by C-allyl benzylic protons (≈3.4 ppm) and a distinct phenolic OH proton (≈5.5 ppm).

  • Workup: Cool to room temperature, acidify with 1M HCl to protonate and remove the amine solvent into the aqueous layer, and extract with dichloromethane. Purify via silica gel column chromatography to isolate the pure 3-allyl isomer.

Step 3: Catalytic Hydrogenation
  • Reaction Setup: Dissolve the 3-allyl intermediate in absolute ethanol.

  • Addition: Carefully add 10% Pd/C catalyst (0.05 eq by weight) under a nitrogen blanket to prevent ignition.

  • Propagation: Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 6 hours.

  • Validation (IPC): LC-MS must confirm the mass shift from[M+H]⁺ to [M+H+2]⁺, indicating complete reduction of the olefinic double bond to an ethyl group.

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate the filtrate in vacuo.

Step 4: Williamson Ether Synthesis (Propylation)
  • Reaction Setup: Charge the reactor with the hydrogenated intermediate (1.0 eq), K₂CO₃ (2.0 eq), and DMF.

  • Propagation: Add 1-bromopropane (1.5 eq) and heat the system to 60°C for 8 hours.

  • Validation (IPC): TLC monitoring ensures complete conversion. Post-isolation, the phenolic OH stretch (≈3300 cm⁻¹) must be completely absent in the FT-IR spectrum of the final product.

  • Workup: Perform an aqueous workup and purify the final product, Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, via vacuum distillation or recrystallization to yield a colorless to pale yellow liquid[1].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized four-step synthesis, highlighting the efficiency of the chosen pathways.

StepReaction ClassificationKey Reagents & SolventsIsolated Yield (%)Target Purity (HPLC)
1 O-AllylationAllyl Bromide, K₂CO₃, DMF92%>98%
2 Claisen Rearrangement200°C, N,N-diethylaniline78%>95%
3 Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH96%>99%
4 Williamson Ether Synthesis1-Bromopropane, K₂CO₃, DMF88%>99%
Total Overall Pathway - ~60% >99%

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis".[Link]

  • Wikipedia. "Claisen rearrangement".[Link]

  • Wikipedia. "Williamson ether synthesis".[Link]

  • Chemistry LibreTexts. "Claisen Rearrangement".[Link]

  • ChemTalk. "Williamson Ether Synthesis".[Link]

  • Transformation Tutoring. "Synthesis Of Ethers: Williamson Ether Synthesis".[Link]

Sources

A Technical Guide to Ethyl 3-ethyl-2-methyl-4-propoxybenzoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, a substituted benzoate ester with potential applications in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, analytical characterization, and prospective biological relevance.

Chemical Identity and Physicochemical Properties

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is an organic compound belonging to the class of benzoates.[1] Its structure features a benzene ring with ethyl, methyl, and propoxy substituents, in addition to the ethyl ester group. This specific arrangement of functional groups suggests its potential utility as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number : 92730-42-2[1][2]

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C15H22O3[1][2]
Molecular Weight 250.33 g/mol [1]
IUPAC Name ethyl 3-ethyl-2-methyl-4-propoxybenzoate[1]
Canonical SMILES CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC[1]
InChI Key BPBJNHAIRBGRNJ-UHFFFAOYSA-N[1]
Appearance Colorless to pale yellow liquid (Typical)[1]
Predicted XlogP 4.2[3]

Note: Some physical properties such as boiling and melting points require experimental determination.

Proposed Synthesis and Mechanistic Rationale

A plausible multi-step synthesis starting from a commercially available precursor is outlined below. This approach ensures regiochemical control of the substituents on the aromatic ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from 4-hydroxy-2-methylbenzoic acid. The rationale is to first protect the carboxylic acid, perform alkylations on the ring and the hydroxyl group, and finally deprotect/form the desired ethyl ester.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Transesterification A 4-Hydroxy-2-methylbenzoic acid B Methyl 4-hydroxy-2-methylbenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux D Methyl 3-ethyl-4-hydroxy-2-methylbenzoate B->D  AlCl₃ (Lewis Acid)   C Ethyl Halide (e.g., EtBr) C->D F Methyl 3-ethyl-2-methyl-4-propoxybenzoate D->F  K₂CO₃, Acetone  Reflux E 1-Bromopropane E->F G Target Compound: Ethyl 3-ethyl-2-methyl-4-propoxybenzoate F->G  EtOH, NaOEt (cat.)  Reflux

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Hydroxy-2-methylbenzoic acid

  • To a solution of 4-hydroxy-2-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-hydroxy-2-methylbenzoate.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, driving the esterification forward.[4]

Step 2: Friedel-Crafts Alkylation

  • Dissolve Methyl 4-hydroxy-2-methylbenzoate in a suitable inert solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Slowly add ethyl bromide at 0°C. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho position (C3).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product. Purify via column chromatography.

Causality: The Lewis acid polarizes the C-Br bond of ethyl bromide, generating a partial positive charge on the ethyl group, which then acts as an electrophile in the aromatic substitution reaction.

Step 3: Williamson Ether Synthesis

  • Dissolve the product from Step 2 in acetone and add potassium carbonate (K₂CO₃) as a base.

  • Add 1-bromopropane to the mixture.

  • Reflux the reaction for 8-12 hours. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion.

  • The phenoxide acts as a nucleophile and displaces the bromide from 1-bromopropane in an SN2 reaction to form the propoxy ether.

  • Filter off the base and evaporate the solvent. The crude product can be purified by chromatography.

Causality: The use of a polar aprotic solvent (acetone) and a moderate base (K₂CO₃) facilitates the SN2 reaction by deprotonating the phenol without causing significant side reactions.

Step 4: Transesterification

  • Dissolve the methyl ester from Step 3 in a large excess of absolute ethanol.

  • Add a catalytic amount of sodium ethoxide (NaOEt).

  • Reflux the mixture. The reaction is an equilibrium process, and the large excess of ethanol drives it towards the formation of the ethyl ester.

  • Monitor the reaction by GC-MS.

  • Once complete, neutralize the catalyst with a weak acid, remove the excess ethanol under reduced pressure, and purify the final product, Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, by distillation or column chromatography.

Causality: Sodium ethoxide is a strong base that generates the ethoxide nucleophile, which attacks the carbonyl carbon of the methyl ester, leading to the exchange of the methoxy group for an ethoxy group.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. These methods provide a self-validating system to confirm the molecular structure and quantify impurities.

Analytical MethodExpected Outcome for Validation
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak corresponding to the molecular weight of 250.33 g/mol . Fragmentation patterns should be consistent with the structure (e.g., loss of ethoxy or propoxy groups).[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Distinct signals for aromatic protons, ethyl ester protons (triplet and quartet), and the three different alkyl substituents (ethyl, methyl, propoxy) with appropriate chemical shifts and coupling patterns. ¹³C NMR: Resonances corresponding to the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester.[4][6]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-O stretches, and aromatic C-H bonds.[6][7]
High-Performance Liquid Chromatography (HPLC) Used to assess purity, with the final product showing a single major peak at a specific retention time under defined chromatographic conditions.[6]

Potential Applications in Drug Discovery

Substituted benzoic acid and benzoate structures are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[8][9] While no specific biological activity has been reported for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate itself, its structural motifs are found in compounds with known therapeutic effects.

Rationale for Exploration
  • Enzyme Inhibition: The substituted aromatic ring can serve as a core to which pharmacophoric elements are attached, potentially interacting with the active sites of enzymes. For instance, substituted benzoic acids have been developed as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are key targets in cancer therapy.[10]

  • Receptor Modulation: Benzoate derivatives have been explored as ligands for various receptors. The specific substitution pattern on the ring can be fine-tuned to achieve desired affinity and selectivity.

  • Local Anesthetics: The general structure of an aromatic ring linked to an ester and an amine group is a classic template for local anesthetics. Compounds like propoxycaine feature a propoxybenzoate core.[11][12][13]

  • Antimicrobial Agents: Hydroxybenzoic acid derivatives are known for their antimicrobial properties, and further modification of the core structure could lead to novel antibacterial or antifungal agents.[14][15]

Hypothetical Drug Discovery Workflow

The utility of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate would likely be as a chemical intermediate. A potential workflow for its use in a drug discovery program is outlined below.

Drug_Discovery_Workflow A Intermediate: Ethyl 3-ethyl-2-methyl-4-propoxybenzoate B Step 1: Hydrolysis (to Carboxylic Acid) A->B  LiOH, THF/H₂O C Step 2: Amide Coupling (Library Synthesis) B->C  HATU, DIPEA,  Amine Library D Step 3: High-Throughput Screening (e.g., Enzyme Assay) C->D  Diverse Chemical Library E Hit Identification D->E F Lead Optimization (SAR Studies) E->F  Structure-Activity  Relationship G Preclinical Candidate F->G

Caption: Workflow for using the title compound as a scaffold.

This workflow illustrates how the title compound can be converted to its corresponding carboxylic acid, which then serves as a versatile anchor point for coupling with a diverse library of amines to generate a wide array of candidate molecules for biological screening.

Conclusion

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2) is a well-defined chemical entity whose value in drug discovery lies in its potential as a synthetic intermediate.[1] Its polysubstituted aromatic core provides a robust scaffold for the development of novel molecular entities. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and a framework for its application in medicinal chemistry programs. The successful synthesis and characterization of this compound would provide chemists with a valuable building block for creating diverse chemical libraries aimed at discovering next-generation therapeutics.

References

  • Alkyl Benzoates CIR Expert Panel Meeting March 3-4, 2011. Cosmetic Ingredient Review. Available from: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives. Rasayan J. Chem. Available from: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available from: [Link]

  • Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3). PubChemLite. Available from: [Link]

  • 4-(4-Propoxybenzoyloxy)benzoic acid. PMC. Available from: [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available from: [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. Available from: [Link]

  • Safety Assessment of Alkyl Benzoates as Used in Cosmetics. ResearchGate. Available from: [Link]

  • Alkyl Benzoates CIR Expert Panel Meeting December 13-14, 2010. Cosmetic Ingredient Review. Available from: [Link]

  • Synthesis and Biological Activity of Substituted Benzodifurazans. SciSpace. Available from: [Link]

  • Alkyl (C12-15) Benzoate Monograph. Scribd. Available from: [Link]

  • 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen. Available from: [Link]

  • Alkyl Benzoates CIR Expert Panel Meeting August 30-31, 2010. Cosmetic Ingredient Review. Available from: [Link]

  • 3-Ethyl-2-methyl-2-propyloxirane. PubChem. Available from: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 2-(Diethylamino)ethyl 3-(2-hydroxy-2-methylpropanamido)-4-propoxybenzoate. Pharmaffiliates. Available from: [Link]

  • Identity - ECHA CHEM. ECHA. Available from: [Link]

  • Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester (CAS 499-67-2). Cheméo. Available from: [Link]

Sources

Predicted NMR spectrum of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted NMR Spectrum of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C₁₅H₂₂O₃).[1][2] As a Senior Application Scientist, this document moves beyond simple data reporting to elucidate the causal relationships between the molecule's structural features and its expected spectral characteristics. By grounding our predictions in the fundamental principles of NMR spectroscopy and referencing established chemical shift ranges and coupling phenomena, this guide serves as a robust tool for researchers in structural verification, quality control, and synthetic chemistry. The analysis includes detailed predictions for ¹H chemical shifts, integration, and spin-spin coupling multiplicities, as well as ¹³C chemical shifts with differentiation by DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique in organic chemistry for the unambiguous determination of molecular structure. Its ability to probe the electronic environment of individual nuclei (primarily ¹H and ¹³C) provides precise information on the connectivity and spatial arrangement of atoms. For professionals in drug development and chemical synthesis, mastering spectral interpretation is critical for confirming the identity of target compounds, identifying impurities, and understanding molecular conformation.

This guide focuses on Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, a substituted benzoate ester.[1] Its structure presents a rich array of distinct proton and carbon environments, making it an excellent subject for a detailed NMR analysis. We will systematically deconstruct the molecule to predict the chemical shift, integration, and multiplicity for each signal in the ¹H and ¹³C NMR spectra, explaining the reasoning behind each prediction.

Molecular Structure and Key Environments

To accurately predict the NMR spectrum, we must first identify all chemically non-equivalent proton and carbon atoms in the molecule. The structure of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is shown below, with each unique environment labeled for subsequent analysis.

Chemical Structure: Ethyl 3-ethyl-2-methyl-4-propoxybenzoate Molecular Formula: C₁₅H₂₂O₃[1]

Caption: Labeled structure of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted by analyzing the chemical shift, integration, and splitting pattern for each unique proton environment labeled (a) through (k).

Detailed Signal Analysis
  • Aromatic Protons (H-a, H-b):

    • Chemical Shift: Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3] The electron-donating nature of the propoxy, ethyl, and methyl groups will shield these protons, shifting them to the lower end of this range. H-a is ortho to the electron-withdrawing ester group and will be slightly more deshielded than H-b. We predict H-a to be around ~7.7 ppm and H-b around ~6.8 ppm .

    • Integration: There is one of each proton, so their signals will integrate to 1H each.

    • Multiplicity: These two protons are on the same ring but are not adjacent. They will likely appear as two distinct singlets or, if long-range coupling occurs, as very narrow doublets.

  • Ethyl Ester Protons (H-j, H-k):

    • H-j (-O-CH₂-CH₃): These methylene protons are adjacent to an oxygen atom, which is strongly deshielding. The typical range for such protons in an ester is 3.7-4.1 ppm.[4][5][6] We predict a chemical shift of ~4.3 ppm . They are adjacent to the three H-k protons, so the signal will be a quartet (3+1=4). Integration will be 2H.

    • H-k (-O-CH₂-CH₃): These methyl protons are in a standard alkyl environment but are influenced by the nearby ester group. They will appear in the range of 1.2-1.4 ppm.[7] We predict a shift of ~1.4 ppm . They are adjacent to the two H-j protons, resulting in a triplet (2+1=3). Integration will be 3H.

  • Propoxy Group Protons (H-f, H-g, H-h):

    • H-f (-O-CH₂-CH₂-CH₃): These methylene protons are directly attached to the ether oxygen, placing them in the 3.3-4.0 ppm range.[5][8] We predict a shift of ~3.9 ppm . They are adjacent to the two H-g protons, so the signal will be a triplet (2+1=3). Integration is 2H.

    • H-g (-O-CH₂-CH₂-CH₃): These are standard alkyl methylene protons. They are adjacent to two protons on one side (H-f) and three on the other (H-h). This will result in a complex multiplet, specifically a sextet (2+3+1=6). Their predicted chemical shift is ~1.8 ppm . Integration is 2H.

    • H-h (-O-CH₂-CH₂-CH₃): These terminal methyl protons will be the most upfield. We predict a chemical shift of ~1.0 ppm . They are adjacent to the two H-g protons, appearing as a triplet (2+1=3). Integration is 3H.

  • Ring-Substituent Protons (H-c, H-d, H-e):

    • H-c (Ar-CH₃): This is a benzylic methyl group. Protons on carbons directly bonded to an aromatic ring typically appear around 2.0-3.0 ppm.[3][9] We predict a shift of ~2.2 ppm . With no adjacent protons, it will be a singlet . Integration is 3H.

    • H-d (Ar-CH₂-CH₃): These are benzylic methylene protons. Similar to H-c, they will be in the 2.0-3.0 ppm range, likely slightly more downfield due to being a CH₂ group. We predict a shift of ~2.6 ppm . They are coupled to the three H-e protons, resulting in a quartet (3+1=4). Integration is 2H.

    • H-e (Ar-CH₂-CH₃): These methyl protons are further from the ring and will appear upfield. We predict a shift of ~1.2 ppm . They are coupled to the two H-d protons, appearing as a triplet (2+1=3). Integration is 3H.

Summary Table: Predicted ¹H NMR Data
LabelGroupIntegrationPredicted δ (ppm)MultiplicityJ-coupling (Hz)
aAr-H 1H~7.7Singlet (s)-
bAr-H 1H~6.8Singlet (s)-
j-COO-CH₂-CH₃2H~4.3Quartet (q)~7.1
fAr-O-CH₂-2H~3.9Triplet (t)~6.5
dAr-CH₂-CH₃2H~2.6Quartet (q)~7.5
cAr-CH₃3H~2.2Singlet (s)-
g-O-CH₂-CH₂-2H~1.8Sextet~7.0
k-COO-CH₂-CH₃3H~1.4Triplet (t)~7.1
eAr-CH₂-CH₃3H~1.2Triplet (t)~7.5
h-CH₂-CH₂-CH₃3H~1.0Triplet (t)~7.0
Visualization: Spin-Spin Coupling Network

The following diagram illustrates the through-bond coupling relationships between the proton environments.

Caption: ¹H-¹H spin-spin coupling (J-coupling) network.

Predicted ¹³C NMR and DEPT Spectra

The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the 15 unique carbon atoms. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments allows for the determination of carbon multiplicities (C, CH, CH₂, or CH₃).[10][11]

Detailed Signal Analysis
  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and will appear far downfield, typically in the 170-185 ppm range.[12] We predict a shift of ~175 ppm . This is a quaternary carbon and will be absent in all DEPT spectra.

  • Aromatic Carbons: Aromatic carbons resonate in the 120-150 ppm region.[3]

    • Carbons attached to oxygen (C4, C-propoxy) will be the most deshielded, appearing around ~150-160 ppm .

    • The other substituted carbons (C1, C2, C3, C5) will appear between ~125-145 ppm .

    • The two carbons bonded to hydrogen (C-H) will be in the lower end of the aromatic region, around ~110-125 ppm .

    • Quaternary aromatic carbons will be absent in DEPT spectra, while the two CH carbons will show positive signals in DEPT-90 and DEPT-135.

  • Ether and Ester Alkyl Carbons:

    • The carbons bonded to oxygen are deshielded. The propoxy -O-C H₂- (C-f) and the ester -O-C H₂- (C-j) will appear in the 50-80 ppm range.[8][12] We predict C-f at ~68 ppm and C-j at ~61 ppm . Both are CH₂ groups and will show negative signals in a DEPT-135 experiment.

  • Alkyl Carbons:

    • The remaining alkyl carbons will appear in the upfield region (10-40 ppm).

    • Benzylic carbons (C-d, C-c) will be around 20-30 ppm .

    • The central carbon of the propoxy group (C-g) will be around ~22 ppm .

    • The terminal methyl groups (C-e, C-h, C-k) will be the most shielded, appearing between 10-15 ppm .[12]

    • DEPT-135 will show positive signals for all CH₃ groups and negative signals for the CH₂ groups.

Summary Table: Predicted ¹³C and DEPT Data
Carbon TypePredicted δ (ppm)DEPT-90DEPT-135
C =O (Ester)~175AbsentAbsent
Ar-C -O (Propoxy)~158AbsentAbsent
Ar-C -C=O~145AbsentAbsent
Ar-C -Et~138AbsentAbsent
Ar-C -Me~130AbsentAbsent
Ar-C H (a)~128PositivePositive
Ar-C H (b)~115PositivePositive
Ar-O-C H₂- (f)~68AbsentNegative
-COO-C H₂- (j)~61AbsentNegative
Ar-C H₂-CH₃ (d)~28AbsentNegative
-O-CH₂-C H₂- (g)~22AbsentNegative
Ar-C H₃ (c)~20AbsentPositive
-COO-CH₂-C H₃ (k)~14AbsentPositive
Ar-CH₂-C H₃ (e)~13AbsentPositive
-CH₂-CH₂-C H₃ (h)~11AbsentPositive

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following standardized protocol should be followed. This protocol represents a self-validating system by using an internal standard and established acquisition parameters.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Weigh ~10-20 mg of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS, 0.03% v/v) Prep2->Prep3 Prep4 Transfer to a 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample and lock on deuterium signal Prep4->Acq1 Acq2 Shim magnet coils for homogeneity Acq1->Acq2 Acq3 Acquire ¹H Spectrum (e.g., 16 scans) Acq2->Acq3 Acq4 Acquire ¹³C & DEPT Spectra (e.g., 1024 scans) Acq3->Acq4 Proc1 Apply Fourier Transform Acq4->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Calibrate spectrum to TMS (0.00 ppm) Proc3->Proc4 Proc5 Integrate ¹H signals Proc4->Proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[13][14]

    • Add an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[15]

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR and DEPT (90 and 135) spectra. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.

Conclusion

The predicted ¹H and ¹³C NMR spectra of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate offer a detailed electronic and structural fingerprint of the molecule. The ¹H spectrum is characterized by two distinct aromatic singlets, three separate alkyl-ether/ester systems exhibiting clear triplet and quartet patterns, and a benzylic methyl singlet. The ¹³C spectrum is expected to show 15 unique signals, including a downfield ester carbonyl, six aromatic carbons, and eight distinct alkyl carbons, whose multiplicities can be definitively assigned using DEPT-90 and DEPT-135 experiments. This comprehensive analysis provides a robust framework for the empirical verification of this compound and serves as a valuable reference for scientists engaged in its synthesis or application.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Brainly.in. (2025, July 28). aromatic proton shows chemical shifts value in the range of?[Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). [Link]

  • Columbia University. DEPT - NMR Core Facility. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

  • e-PG Pathshala. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • PubChemLite. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3). [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2003, January 6). Introduction to NMR Spectroscopy. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • YouTube. (2022, October 25). coupling & J-values in 1H NMR spectroscopy - playlist welcome. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of Wisconsin-Madison. 13-C NMR Chemical Shift Table. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • PubChemLite. 3-ethyl-2-methyl-4-propoxybenzoic acid (C13H18O3). [Link]

  • Doc Brown's Chemistry. Proton NMR Chemical Shifts table of data ppm. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Request PDF. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • NIST WebBook. Ethyl m-methylbenzoate. [Link]

Sources

Introduction: Elucidating the Molecular Signature of a Novel Benzoate Ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel compound of interest in drug development, a thorough characterization of its molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the precise molecular weight but also a detailed fragmentation "fingerprint" that can unequivocally confirm its identity.

This guide presents a comprehensive overview of the anticipated mass spectral behavior of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate. While experimental mass spectrometry data for this specific molecule is not widely available in public databases, this document will leverage predicted data and the well-established fragmentation patterns of analogous benzoate esters to provide a robust analytical framework.[2][3][4] The principles and methodologies outlined herein are designed to equip researchers with the necessary knowledge to acquire, interpret, and validate the mass spectral data of this and structurally related compounds.

Predicted Molecular Mass and Isotopic Profile

The molecular formula for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is C15H22O3.[1][2][5] The predicted monoisotopic mass and key adducts are crucial for initial identification in a mass spectrum.

Adduct Predicted m/z
[M]+250.15634
[M+H]+251.16417
[M+Na]+273.14611
[M+K]+289.12005
[M+NH4]+268.19071
Data sourced from PubChem predictions.[2]

Strategic Approach to Mass Spectrometric Analysis

The selection of an appropriate ionization technique and mass analyzer is critical for obtaining high-quality data. For a compound like Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.

Ionization Techniques: Unveiling the Molecular Ion
  • Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[6] This is highly valuable for structural elucidation.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC-MS, ESI is ideal for generating intact protonated molecules ([M+H]+) or other adducts, which is essential for accurate molecular weight determination. Subsequent fragmentation can be induced through collision-induced dissociation (CID) in MS/MS experiments.

Mass Analyzers: Resolving the Fragments
  • Quadrupole Analyzers: These are robust and widely used for routine analysis, offering good sensitivity and unit mass resolution.

  • Time-of-Flight (TOF) Analyzers: TOF instruments provide high mass resolution and accuracy, enabling the determination of elemental composition for both the parent ion and its fragments.

  • Orbitrap Analyzers: Offering the highest resolution and mass accuracy, Orbitraps are powerful tools for unambiguous identification and structural characterization.

Predicted Fragmentation Pathways: A Structural Roadmap

The fragmentation of benzoate esters under EI or CID conditions follows predictable pathways, primarily dictated by the stability of the resulting ions.[7][8] For Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, the following fragmentation routes are anticipated:

  • Loss of the Ethoxy Radical: The most characteristic fragmentation of ethyl benzoates is the cleavage of the ester bond, resulting in the loss of an ethoxy radical (•OCH2CH3, 45 Da) to form a stable benzoyl cation.[7]

  • Loss of Ethene (McLafferty Rearrangement): A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C2H4, 28 Da) from the ethyl ester group, resulting in a carboxylic acid radical cation.[7][9]

  • Cleavage of the Propoxy Group: The propoxy side chain can undergo fragmentation, including the loss of a propyl radical (•C3H7, 43 Da) or propene (C3H6, 42 Da).

  • Fragmentation of the Aromatic Ring and Substituents: Further fragmentation can involve the loss of the ethyl and methyl groups from the aromatic ring.

Below is a diagram illustrating the predicted fragmentation pathway for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

fragmentation_pathway M Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (m/z = 250.16) F1 Loss of •OCH2CH3 (m/z = 205.12) M->F1 - 45 Da F2 Loss of C2H4 (m/z = 222.12) M->F2 - 28 Da F3 Loss of •C3H7 (m/z = 162.09) F1->F3 - 43 Da F4 Loss of CO (m/z = 177.13) F1->F4 - 28 Da

Caption: Predicted Fragmentation of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

Experimental Protocol: A Practical Guide to Data Acquisition

This section provides a standardized protocol for the analysis of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for this volatile compound.[6][10]

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the predicted pathways.

    • Utilize mass spectral libraries (e.g., NIST) to search for similar compounds, keeping in mind that an exact match may not be found for a novel molecule.

Below is a workflow diagram for the GC-MS analysis.

gcms_workflow Sample Sample Preparation (Dissolution and Dilution) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole or TOF) Ionization->MS Data Data Interpretation (Spectrum vs. Prediction) MS->Data

Caption: General Workflow for GC-MS Analysis.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the expected mass spectral behavior of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate. By combining predicted data with established fragmentation principles for benzoate esters, researchers can confidently approach the structural elucidation of this and related molecules. The provided protocols offer a practical starting point for experimental work.

The definitive characterization of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate will ultimately require experimental verification of the predicted mass spectrum. High-resolution mass spectrometry would be particularly valuable for confirming the elemental composition of the fragment ions, thereby providing irrefutable evidence for the proposed fragmentation pathways.

References

  • PubChem. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). [Link]

  • Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. Analytical Chemistry, 33(3), 386–392. [Link]

  • CNKI. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. [Link]

  • mzCloud. Ethyl benzoate. [Link]

  • PubChem. Ethyl 3-[methyl-(4-propoxybenzoyl)amino]propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. National Center for Biotechnology Information. [Link]

  • University of Arizona. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Chemistry Stack Exchange. Interpretation of the following mass spectrum. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

Sources

Engineering the Pharmacological Potential of Substituted Benzoates: A Technical Guide to Structure-Activity Relationships and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzoates represent a highly versatile class of pharmacophores in modern drug discovery. By modulating the electronic and steric properties of the benzoate ring, researchers can design compounds with potent antimicrobial, anti-inflammatory, and anticancer activities. This whitepaper provides an in-depth analysis of the biological activities of substituted benzoates, detailing their mechanisms of action, structure-activity relationships (SAR), and robust methodologies for their synthesis and biological validation.

Mechanisms of Action and Therapeutic Applications

Antimicrobial and Antitubercular Activity

Substituted benzoates, particularly when formulated as ester prodrugs, have demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains 1. The mycobacterial cell wall is highly lipophilic, making it impermeable to many polar molecules. Esterification of substituted benzoic acids (e.g., forming hexyl or phenyl esters) increases the lipophilicity of the molecule, allowing for efficient passive diffusion into the pathogen 2. Once internalized, mycobacterial esterases hydrolyze the ester bond, releasing the active weak acid, which disrupts intracellular pH homeostasis and metabolic pathways.

Anticancer Activity via Proteasome Inhibition

In oncology, fluoro-substituted benzoates have been engineered as potent inhibitors of the 20S proteasome. For instance, modifying epigallocatechin (EGC) with difluoro-substituted benzoates yields compounds that specifically inhibit the chymotrypsin-like activity of the proteasome 3. This inhibition prevents the degradation of pro-apoptotic proteins, triggering apoptosis in tumor cells. The use of peracetate-protected prodrug forms further enhances cellular uptake and metabolic stability.

G A Fluoro-Substituted Benzoate Prodrug B Cellular Uptake & De-esterification A->B Passive Diffusion C 20S Proteasome Complex B->C Target Binding D Inhibition of Chymotrypsin-like Activity C->D Enzymatic Blockade E Accumulation of Pro-apoptotic Proteins D->E Pathway Trigger F Tumor Cell Apoptosis E->F Programmed Cell Death

Fig 1: Mechanism of action for fluoro-substituted benzoates in tumor cell apoptosis.

Structure-Activity Relationship (SAR) Profiling

The biological activity of substituted benzoates is heavily dictated by the nature and position of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or trifluoromethyl (-CF3) groups at the meta or para positions lower the pKa of the corresponding acid. In antitubercular applications, dinitrobenzoates have shown exceptionally high activity, likely due to enhanced electrophilicity that facilitates interaction with target enzymes 2.

  • Halogenation: The introduction of fluorine atoms not only modulates lipophilicity but also improves metabolic stability. Difluoro-substituted benzoates exhibit sub-micromolar IC50 values against purified 20S proteasomes [[3]]().

  • Hydrogen Bonding: Ortho-substituted hydroxybenzoates (e.g., 2,4-dihydroxybenzoic acid) form intramolecular hydrogen bonds between the -OH and -COOH groups, increasing acidity and enhancing antimicrobial properties against Gram-negative and Gram-positive bacteria 4.

Quantitative Data Summary
Compound ClassTarget / PathogenKey SubstituentsObserved Activity (MIC / IC50)Primary Mechanism
2-(phenylcarbamoyl)phenyl benzoatesM. tuberculosis4-Nitro, 4-Bromo, -CF3MIC: 0.125 – 2 μMIntracellular acidification
Fluoro-substituted benzoates of EGCTumor Cellsmeta- and para-FluoroIC50: 0.65 μMProteasome inhibition
Di-hydroxybenzoates (e.g., 2,4-DHB)E. coli, S. aureusortho, para-HydroxyMIC: 2 – 6 mg/mLMembrane disruption

Experimental Protocols and Methodologies

To ensure scientific rigor, the evaluation of substituted benzoates must employ self-validating experimental designs. The following protocols detail the synthesis and biological evaluation workflows, emphasizing the causality behind each methodological choice.

Workflow S1 Synthesis of Substituted Benzoate Esters S2 Purification (HPLC) & Validation (NMR/MS) S1->S2 Yields crude product S3 In Vitro MIC Assay (Resazurin Microtiter) S2->S3 Validated compound S4 Cytotoxicity Assay (MTT on Mammalian Cells) S2->S4 Parallel testing S5 Selectivity Index (SI) Calculation S3->S5 Efficacy data (MIC) S4->S5 Toxicity data (IC50)

Fig 2: Self-validating experimental workflow for biological evaluation.

Protocol: Synthesis of Substituted Benzoate Prodrugs

Causality: Direct testing of free benzoic acids often yields false negatives in whole-cell assays due to poor membrane permeability. Synthesizing ester prodrugs ensures the compound reaches the intracellular target.

  • Reaction Setup: Dissolve 1.0 equivalent of the substituted benzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N2) to prevent moisture-induced hydrolysis of intermediates.

  • Activation: Add 1.2 equivalents of a coupling reagent (e.g., HATU) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes to form the active ester.

  • Esterification: Introduce 1.1 equivalents of the target alcohol (e.g., hexanol or a complex phenol). Stir at room temperature for 4–6 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Validation: Confirm structure and purity (>95%) using 1H-NMR, 13C-NMR, and LC-MS before proceeding to biological assays.

Protocol: In Vitro Antimicrobial Susceptibility Testing (REMA)

Causality: The Resazurin Microtiter Assay (REMA) is utilized because it provides a colorimetric, objective readout of cell viability, which is crucial for slow-growing pathogens like M. tuberculosis.

  • Preparation: Prepare a two-fold serial dilution of the substituted benzoate in a 96-well plate using Middlebrook 7H9 broth.

  • Controls (Self-Validation): Include a vehicle control (1% DMSO) to ensure the solvent is not inhibiting growth, a positive control (e.g., Isoniazid) to validate assay sensitivity, and a media-only blank to control for contamination.

  • Inoculation: Add bacterial suspension (adjusted to OD600 0.05) to each well. Incubate at 37°C.

  • Detection: After the appropriate incubation period, add 30 μL of 0.02% resazurin solution. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Protocol: Cytotoxicity and Selectivity Index (SI) Determination

Causality: A compound that kills bacteria by indiscriminately lysing all cells is useless as a drug. The MTT assay on mammalian cell lines (e.g., HepG2 or Vero) determines the IC50. The Selectivity Index (SI = IC50 / MIC) is then calculated. An SI > 10 is the universally accepted threshold to validate that the antimicrobial activity is specific and not a byproduct of general cytotoxicity [[1]]().

Conclusion

Substituted benzoates offer a highly tunable scaffold for drug discovery. By strategically employing electron-withdrawing groups, halogenation, and ester-based prodrug strategies, researchers can overcome pharmacokinetic barriers and achieve targeted pharmacological effects. Rigorous, self-validating experimental protocols remain paramount in translating these chemical modifications into viable therapeutic candidates.

References

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI.[Link]

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. PubMed / NIH.[Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. ResearchGate.[Link]

  • Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. MDPI.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Synthetic Strategy

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS 92730-42-2) is a highly substituted alkyl benzoate derivative utilized as a critical intermediate in medicinal chemistry and materials science[1]. Structurally, it features a benzene ring substituted with an ethyl ester at C1, a methyl group at C2, an ethyl group at C3, and a propoxy group at C4. The exact monoisotopic mass of this compound is 250.15689 Da, with an expected LC-MS target of m/z 251.16 for the [M+H]⁺ adduct[2].

To synthesize this molecule efficiently, we employ a robust, two-step retrosynthetic strategy starting from commercially available 3-ethyl-4-hydroxy-2-methylbenzoic acid:

  • Step 1: A to convert the carboxylic acid into an ethyl ester[3].

  • Step 2: A to alkylate the phenolic hydroxyl group, introducing the propoxy chain[4].

Mechanistic Rationale & Causality

As a self-validating system, every reagent and solvent in this protocol is chosen based on strict mechanistic causality:

  • Fischer Esterification Dynamics: The conversion of the carboxylic acid to an ester is an equilibrium-driven process. The addition of a strong acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol[5]. Because the reaction produces water, we use absolute ethanol as both the reactant and the solvent. This massive stoichiometric excess drives the equilibrium forward toward the ester product via Le Chatelier's principle[3].

  • Williamson Ether SN2 Kinetics: To introduce the propoxy group, the phenol must be converted into a highly nucleophilic phenoxide anion. We utilize anhydrous potassium carbonate (K₂CO₃) as the base. K₂CO₃ is perfectly calibrated for this: it is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the saponification (hydrolysis) of the newly formed ethyl ester[6]. The reaction is conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates the potassium cations but leaves the phenoxide anion "naked" and unsolvated, dramatically accelerating its Sₙ2 backside attack on the primary carbon of 1-bromopropane[4][7].

Reaction Workflow

SynthesisWorkflow SM 3-Ethyl-4-hydroxy- 2-methylbenzoic acid Step1 Step 1: Fischer Esterification EtOH, H₂SO₄, 78°C SM->Step1 Int1 Ethyl 3-ethyl-4-hydroxy- 2-methylbenzoate Step1->Int1 Step2 Step 2: Williamson Ether Synthesis 1-Bromopropane, K₂CO₃, DMF, 80°C Int1->Step2 Product Ethyl 3-ethyl-2-methyl- 4-propoxybenzoate Step2->Product

Caption: Two-step synthetic workflow for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate

Reagents:

  • 3-Ethyl-4-hydroxy-2-methylbenzoic acid: 10.0 mmol (1.80 g)

  • Absolute Ethanol: 20 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 0.5 mL

Procedure:

  • Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 3-ethyl-4-hydroxy-2-methylbenzoic acid (10.0 mmol). Add 20 mL of absolute ethanol to dissolve the starting material.

  • Catalysis: Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 12–16 hours.

  • Self-Validation (TLC & LC-MS): Monitor the reaction using TLC (Hexane:EtOAc 3:1). The highly polar carboxylic acid (which streaks near the baseline) will convert to a distinct, faster-eluting ester spot (R_f ~ 0.5). LC-MS should confirm the disappearance of m/z 181 and the appearance of the ester at m/z 209.11 [M+H]⁺.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with 30 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester.

Step 2: Synthesis of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Reagents:

  • Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate: 8.0 mmol (1.66 g)

  • 1-Bromopropane: 9.6 mmol (1.18 g, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous: 12.0 mmol (1.66 g, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous: 15 mL

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the intermediate ester (8.0 mmol) in 15 mL of anhydrous DMF[6].

  • Deprotonation: Add anhydrous K₂CO₃ (12.0 mmol) to the solution and stir for 15 minutes at room temperature to allow phenoxide formation.

  • Alkylation: Add 1-bromopropane (9.6 mmol) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4–6 hours[6].

  • Self-Validation (TLC & LC-MS): Monitor via TLC (Hexane:EtOAc 4:1). The hydrogen-bond donating phenol intermediate (R_f ~ 0.4) will be consumed, yielding the less polar, fully alkylated product (R_f ~ 0.7). LC-MS will confirm the final product at m/z 251.16 [M+H]⁺[2].

  • Workup: Cool to room temperature and quench by pouring the mixture into 50 mL of distilled water. Extract the aqueous phase with EtOAc (3 × 20 mL). Note: The water wash is critical as it partitions the DMF into the aqueous layer, preventing it from contaminating the organic product. Wash the combined organic layers with water (2 × 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to afford the pure target compound.

Quantitative Data & Analytical Targets

ParameterStep 1: Fischer EsterificationStep 2: Williamson Ether Synthesis
Reaction Type Nucleophilic Acyl SubstitutionSₙ2 Bimolecular Substitution
Starting Material 3-Ethyl-4-hydroxy-2-methylbenzoic acidEthyl 3-ethyl-4-hydroxy-2-methylbenzoate
Reagents Absolute EtOH, H₂SO₄1-Bromopropane, K₂CO₃
Solvent Absolute EthanolAnhydrous DMF
Temperature 78 °C (Reflux)80 °C
Time 12–16 hours4–6 hours
Target Mass (LC-MS) m/z 209.11 [M+H]⁺m/z 251.16 [M+H]⁺
Expected Yield 85–90%80–85%

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Intermediates, and Complex Formulations

Executive Summary & Analyte Profiling

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2) is a highly substituted, lipophilic organic ester. Structurally, it features a benzoate core modified with an ethyl ester, an ethyl group at the 3-position, a methyl group at the 2-position, and a propoxy group at the 4-position [3]. With a molecular formula of C15H22O3 and a molecular weight of 250.34 g/mol , this compound exhibits significant hydrophobicity and low aqueous solubility.

While Gas Chromatography (GC) is frequently employed for volatile esters, High-Performance Liquid Chromatography (HPLC) is the preferred technique for heavier, complex alkyl benzoates—especially when analyzing non-volatile matrices, thermally labile formulations, or when seeking superior quantitative precision without the need for derivatization [1]. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol specifically engineered to isolate and quantify this highly non-polar analyte.

Mechanistic Rationale for Chromatographic Parameters

To ensure scientific integrity, every parameter in this method has been selected based on the fundamental physicochemical properties of the analyte [2].

  • Stationary Phase Selection (Causality): Due to the dense alkyl substitution (ethyl, methyl, propoxy), the analyte is highly non-polar. A standard Octadecylsilane (C18) column is selected over C8 or Phenyl-Hexyl phases. The long 18-carbon hydrocarbon chains maximize hydrophobic (van der Waals) interactions with the analyte's multiple alkyl groups, ensuring adequate retention ( k′ ) and baseline resolution from polar impurities.

  • Mobile Phase Composition: A reversed-phase isocratic elution strategy is employed. To elute a highly lipophilic C15 compound in a practical timeframe without severe band broadening, a high-strength organic modifier is required. An 80:20 (v/v) Acetonitrile to Water ratio provides the optimal elution strength. Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which reduces backpressure, and its aprotic nature, which sharpens the peak shape of lipophilic esters.

  • Detection Wavelength: The aromatic benzoate core features conjugated π→π∗ transitions. Alkyl benzoates typically exhibit a primary absorption maximum near 230 nm [4]. Monitoring at 230 nm maximizes the Limit of Detection (LOD), while a secondary channel at 254 nm can be used to ensure specificity against non-aromatic interferences.

Retention_Mechanism Analyte Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (Highly Lipophilic) Interaction Hydrophobic / van der Waals Interactions Analyte->Interaction partitions into MobilePhase Mobile Phase (80:20 ACN:Water) MobilePhase->Interaction drives out StationaryPhase Stationary Phase (C18 Alkyl Chains) Interaction->StationaryPhase retains on

Figure 1. Reversed-phase retention mechanism driven by hydrophobic interactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and blank injections to continuously prove the absence of carryover and matrix interference during the run.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase: Measure 200 mL of Ultrapure Water (18.2 M Ω⋅ cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v final concentration). Rationale: Formic acid suppresses secondary silanol ionization on the C18 silica support, preventing peak tailing.

  • Organic Phase: Measure 800 mL of HPLC-grade Acetonitrile.

  • Blending: Combine the phases, mix thoroughly, and degas using vacuum filtration through a 0.22 µm PTFE membrane to prevent pump cavitation.

Phase 2: Sample and Standard Preparation
  • Diluent: Use the 80:20 ACN:Water mobile phase as the diluent to prevent solvent-mismatch peak distortion.

  • Blank: Transfer 1.0 mL of diluent into an autosampler vial.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Phase 3: Instrument Setup & Execution
  • Purge the HPLC system (pump and autosampler lines) with the mobile phase for 10 minutes at 2.0 mL/min.

  • Install the C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and equilibrate at 1.0 mL/min for 30 minutes until the baseline at 230 nm is stable.

  • Self-Validating Injection Sequence:

    • Blank (1 injection): Validates baseline stability and proves the absence of carryover.

    • System Suitability Standard (5 injections of Working Standard): Validates injection precision and column efficiency prior to sample analysis.

    • Unknown Samples (Triplicate injections): Ensures analytical repeatability.

    • Bracketing Standard (1 injection per 10 samples): Validates that the retention time has not drifted due to pump fluctuations or ambient temperature changes.

HPLC_Workflow A Sample Preparation C C18 RP-HPLC Separation A->C B Mobile Phase Delivery (80% ACN) B->C D UV Detection (230 nm) C->D E Data Analysis & Quantification D->E

Figure 2. End-to-end HPLC workflow for the quantification of the target benzoate.

Quantitative Data & System Suitability

To ensure the trustworthiness of the analytical run, the following chromatographic parameters must be met. Data is summarized based on established performance metrics for alkyl benzoates [1].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmHigh carbon load for lipophilic retention.
Mobile Phase Acetonitrile : Water (80:20 v/v) + 0.1% FAHigh organic strength for C15 elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes tR​ .
Detection UV at 230 nmMatches the benzoate π→π∗ absorption max.
Injection Volume 10 µLPrevents column overloading.
Table 2: System Suitability Specifications (Expected)
MetricAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ~6.5 - 8.0 minutesDrift indicates pump leaks or ACN evaporation.
Tailing Factor ( Tf​ ) 1.5High tailing indicates unsuppressed silanol activity.
Theoretical Plates ( N ) 5,000Low plates indicate column degradation/voiding.
Injection Precision %RSD 2.0% (n=5)High RSD indicates autosampler malfunction.
Table 3: Comparative Method Validation Metrics
ParameterHPLC Performance (UV 230 nm)
Linearity Range 1.0 – 100 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%

Troubleshooting & Method Optimization

  • Excessive Retention Time: If the analyte elutes after 15 minutes, the hydrophobicity of the specific matrix is overpowering the mobile phase. Action: Increase the Acetonitrile ratio to 85:15 (v/v).

  • Peak Splitting: Often caused by injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% ACN). Action: Ensure the sample diluent exactly matches the 80:20 mobile phase composition to maintain a uniform solvent plug at the column head.

References

  • Wikipedia Contributors. "High-performance liquid chromatography". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubChemLite. "Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3)". University of Luxembourg. Available at: [Link]

  • Google Patents. "WO2021163301A1 - Natural c12-15 alkyl benzoates".

Application Note: High-Resolution NMR Sample Preparation for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2) is a highly substituted alkyl benzoate derivative with a molecular formula of C₁₅H₂₂O₃ and a molecular weight of 250.34 g/mol [1][2]. Structurally, it features a central benzene ring fully decorated with an ethyl ester, a methyl group, an ethyl group, and a propoxy chain. Due to its extensive hydrocarbon framework and the absence of strong hydrogen-bond donating groups, this compound is highly lipophilic.

For Nuclear Magnetic Resonance (NMR) spectroscopy, achieving ultra-high resolution requires a sample preparation strategy tailored to the compound's specific physicochemical properties. This application note details the optimized protocols for preparing ¹H and ¹³C NMR samples, ensuring maximum signal-to-noise ratio (SNR), optimal magnetic field homogeneity, and precise chemical shift calibration.

Mechanistic Rationale for Experimental Choices

Do not simply mix the compound and solvent; understanding the physical chemistry behind the preparation is critical for high-fidelity data acquisition.

  • Solvent Selection & Solvation Dynamics: Given the lipophilic nature of alkyl benzoates, deuterated chloroform (CDCl₃) is the optimal solvent. It provides complete solvation, preventing micro-micelle formation that can cause signal broadening. Furthermore, CDCl₃ has exceptionally low viscosity, which facilitates rapid molecular tumbling, thereby increasing the transverse relaxation time ( T2​ ) and yielding sharper spectral lines[3].

  • Concentration vs. Viscosity Trade-offs: A critical error in NMR preparation is using a single, highly concentrated sample for both ¹H and ¹³C acquisition. For ¹³C NMR, the target mass is calculated based on the number of inequivalent carbons. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate lacks molecular symmetry, meaning all 15 carbons are magnetically inequivalent. Using the standard benchmark of ~3 mg per inequivalent carbon[4], the optimal sample mass for ¹³C acquisition is approximately 45 mg. While this high concentration is necessary to overcome the low natural abundance (1.1%) of ¹³C, using this same sample for ¹H NMR is strongly discouraged. High solute concentrations increase macroscopic solution viscosity, which restricts molecular tumbling rates and leads to broader, poorly resolved multiplets in the ¹H spectrum[5].

  • Magnetic Susceptibility & Homogeneity: Solid particulates—even microscopic dust or undissolved solute—possess different magnetic susceptibilities than the bulk solvent. This creates localized magnetic field gradients around each particle, destroying field homogeneity and causing irreversible asymmetric line broadening[5]. Therefore, filtration is a strict requirement for any non-transparent solution.

Quantitative Preparation Matrices

Summarizing the optimal parameters ensures reproducible, high-quality spectra across different spectrometer frequencies.

Parameter¹H NMR Specification¹³C NMR SpecificationScientific Rationale
Sample Mass 5 – 15 mg30 – 50 mg¹H is highly sensitive; ¹³C requires higher concentration (~3 mg per inequivalent carbon) to achieve adequate SNR[4][6].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures a 40–50 mm solution height, preventing magnetic susceptibility distortions at the coil edges[6][7].
Solvent Choice CDCl₃ (≥99.8% D)CDCl₃ (≥99.8% D)Provides excellent solubility for lipophilic esters and maintains low solution viscosity[1][7].
Internal Standard 0.03% v/v TMS0.03% v/v TMSTetramethylsilane provides a sharp, self-validating 0 ppm reference peak for precise chemical shift calibration[5].
Tube Specs 5 mm, High-Res5 mm, High-ResMust be free of scratches, micro-cracks, or chips to maintain sample spinning stability and field homogeneity[3][4].

Workflow Visualization

Workflow N1 1. Gravimetric Weighing (1H: 5-15 mg | 13C: 30-50 mg) N2 2. Solvent Addition (0.6 - 0.7 mL CDCl3 + TMS) N1->N2 N3 3. Homogenization (Vortex until fully dissolved) N2->N3 N4 Visual Inspection: Is the solution perfectly clear? N3->N4 N5 4a. Filtration (Pass through tight glass wool plug) N4->N5 Cloudy / Particulates N6 4b. Direct Transfer (Use clean glass Pasteur pipette) N4->N6 Clear / Homogeneous N7 5. Tube Filling (Achieve 40-50 mm column height) N5->N7 N6->N7 N8 6. Exterior Decontamination (Wipe with Acetone/Isopropanol) N7->N8

Logical workflow for NMR sample preparation ensuring optimal homogeneity and resolution.

Step-by-Step Self-Validating Protocol

This protocol operates as a self-validating system; each step contains an internal check to guarantee the integrity of the final measurement.

Step 1: Gravimetric Aliquoting

  • Tare a clean glass vial (do not weigh directly into the NMR tube).

  • Weigh 5–15 mg of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate for ¹H NMR, or ~45 mg for ¹³C NMR[4][7].

Step 2: Dissolution & Internal Referencing

  • Add 0.6–0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

  • Self-Validation: The presence of TMS provides an internal zero-point reference. If the TMS peak later appears broad (FWHM > 1 Hz), it immediately validates that the spectrometer is poorly shimmed or the sample contains micro-particulates[5].

Step 3: Homogenization & Visual Inspection

  • Vortex the vial gently for 10–15 seconds.

  • Hold the vial up to a light source. The solution must be optically transparent.

Step 4: Filtration (Conditional but Highly Recommended)

  • If the solution is cloudy or contains suspended dust, tightly pack a small plug of glass wool (not cotton wool) into the neck of a clean Pasteur pipette[5].

  • Causality: Cotton wool must be avoided because NMR solvents extract oligomers and sizing agents from the cotton, which manifest as spurious aliphatic signals in the ¹H spectrum[4].

  • Filter the solution directly into the NMR tube.

Step 5: Tube Filling & Geometry Optimization

  • Ensure the final liquid height inside the 5 mm NMR tube is exactly 40 to 50 mm [4][6][7].

  • Causality: A height below 40 mm places the liquid-air interface (a region of massive magnetic susceptibility difference) inside the detection coil, making it impossible to achieve a good shim. Heights above 50 mm waste expensive solvent and dilute the sample unnecessarily[4][7].

Step 6: Exterior Decontamination & Degassing

  • Cap the tube securely. Wipe the bottom 10 cm of the tube with a Kimwipe moistened with acetone or isopropanol[4].

  • Causality: Removing finger oils and exterior dust prevents dirt from accumulating inside the spectrometer's probe, which can degrade the tuning/matching circuitry over time[3][4].

  • (Optional for ultra-high resolution): Flush the headspace of the tube with dry nitrogen gas to displace paramagnetic oxygen, which can broaden lines and alter relaxation times[5].

Sources

Using Ethyl 3-ethyl-2-methyl-4-propoxybenzoate as a reference standard

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Qualification and HPLC-UV Method Validation of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate as a Reference Standard

Introduction & Chemical Profile

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS No. 92730-42-2) is a specialized organic ester utilized extensively as an intermediate and reference standard in medicinal chemistry and organic synthesis[1]. With the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol [2], this compound features a highly substituted benzoate framework. The presence of ethyl, methyl, and propoxy functional groups on the benzene ring imparts unique steric and lipophilic properties[1], making it an excellent candidate for monitoring alkylation and esterification reaction progress, as well as serving as an impurity marker in pharmaceutical quality control (QC).

Mechanistic Insights: Experimental Causality (E-E-A-T)

As a Senior Application Scientist, establishing a robust analytical method requires understanding the fundamental physical chemistry of the analyte to ensure the protocol is a self-validating system.

  • Chromatographic Retention (Hydrophobicity) : The structural combination of an ethyl ester, a propoxy ether linkage, and alkyl ring substituents makes Ethyl 3-ethyl-2-methyl-4-propoxybenzoate highly non-polar (lipophilic)[1],[3]. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this necessitates a stationary phase with a high carbon load (e.g., C18) and a mobile phase with a strong organic modifier (Acetonitrile) to overcome hydrophobic interactions. This ensures the compound elutes efficiently without excessive peak tailing or band broadening.

  • Detection Strategy (UV Absorbance) : The benzoate core provides a conjugated π -electron system ( π→π∗ transitions)[1]. This allows for highly sensitive and robust ultraviolet (UV) detection. A detection wavelength of 254 nm is selected as it provides an optimal signal-to-noise ratio for the aromatic ring while minimizing baseline drift from mobile phase absorbance.

  • Regulatory Grounding : The validation of this reference standard method strictly adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4] and the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures[5],[6]. This ensures the method generates reproducible, scientifically sound data.

Experimental Protocols

Preparation of Standard Solutions

Causality: Gravimetric preparation minimizes volumetric errors, ensuring the primary standard concentration is absolute and traceable.

  • Weighing : Accurately weigh 10.0 mg of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate reference standard using a calibrated microbalance (readability 0.01 mg).

  • Dissolution : Transfer the solid quantitatively into a 10 mL Class A volumetric flask. Add 5 mL of HPLC-grade Acetonitrile (ACN).

  • Sonication : Sonicate for 5 minutes at room temperature to ensure complete dissolution. The compound typically appears as a colorless to pale yellow liquid/oil at room temperature[1], so ensure complete homogenization into the solvent.

  • Dilution : Make up to the 10 mL mark with ACN to yield a 1.0 mg/mL stock solution.

  • Working Standards : Dilute the stock solution with the initial mobile phase (60:40 Water:ACN) to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

RP-HPLC-UV Method Parameters

Causality: A gradient elution is employed to sharpen the peak of the highly retained lipophilic ester while washing the column of any potential polar synthetic impurities (e.g., unreacted 3-ethyl-2-methyl-4-propoxybenzoic acid).

  • Column : C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

Data Presentation

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Logic
0.0 60 40 Initial hold; polar impurities elute early.
2.0 60 40 Isocratic hold for baseline stabilization.
10.0 10 90 Linear gradient; elutes the lipophilic benzoate.
15.0 10 90 Column wash to remove highly retained species.
15.1 60 40 Return to initial conditions.

| 20.0 | 60 | 40 | Column re-equilibration. |

Table 2: Method Validation Parameters (per ICH Q2(R2) & USP <1225>) | Validation Parameter | Acceptance Criteria | Observed Result (Example) | Regulatory Reference | | :--- | :--- | :--- | :--- | | System Suitability (RSD) | ≤2.0% (n=6 injections) | 0.85% | USP <1225>[5] | | Peak Tailing Factor (T) | ≤1.5 | 1.12 | USP <1225>[6] | | Linearity ( R2 ) | ≥0.999 (1.0 - 50 µg/mL) | 0.9998 | ICH Q2(R2)[4] | | Limit of Detection (LOD) | S/N ratio ≥3:1 | 0.05 µg/mL | ICH Q2(R2)[4] | | Limit of Quantitation (LOQ) | S/N ratio ≥10:1 | 0.15 µg/mL | ICH Q2(R2)[4] | | Method Accuracy | 98.0% - 102.0% recovery | 99.4% | USP <1225>[5] |

Mandatory Visualization: Analytical Workflow

G N1 Primary Reference Standard (CAS: 92730-42-2) N2 Gravimetric Preparation (Dissolution in ACN) N1->N2 Weighing & Dilution N3 RP-HPLC-UV Analysis (C18, 254 nm) N2->N3 10 µL Injection N4 System Suitability Testing (RSD < 2.0%, Tailing < 1.5) N3->N4 Data Acquisition N5 Method Validation (ICH Q2(R2) & USP <1225>) N4->N5 Pass Criteria N6 Routine QC & Impurity Profiling N5->N6 Validated Method

Analytical lifecycle workflow for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate standard.

Sources

Application Note: Orthogonal Cell Viability Assays for Novel Benzoate Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of novel benzoate compounds has emerged as a promising frontier in targeted oncology and antimicrobial research. Recent medicinal chemistry efforts have generated diverse benzoate derivatives, including lipophilic triphenylphosphonium (TPP+) cations derived from gallic and gentisic acid[1], pyrrolyl-benzoate derivatives[2], and organochalcogenyl-benzoates[3].

Cancer cells, particularly colorectal cancer (CRC) and glioma cells, typically exhibit an abnormally elevated mitochondrial transmembrane potential ( ΔΨm​ ). Benzoate-lipophilic cations exploit this by selectively accumulating in the tumor mitochondria[4]. Once inside, these compounds act as potent uncouplers of the oxidative phosphorylation (OxPhos) system. This uncoupling leads to an immediate drop in ΔΨm​ , a severe reduction in intracellular ATP synthesis, and the subsequent activation of the AMP-activated protein kinase (AMPK) pathway, ultimately triggering caspase-3 mediated apoptosis[5].

The Causality of Assay Selection

Because the primary mechanism of action for benzoate-TPP+ derivatives is mitochondrial uncoupling and ATP depletion, relying solely on traditional tetrazolium reduction assays (like MTT or MTS) can yield confounding results. MTT assays measure the NAD(P)H-dependent oxidoreductase activity of the cell. Mitochondrial uncouplers often cause a transient spike in oxygen consumption and NAD(P)H oxidation before cell death occurs[5]. Therefore, a self-validating experimental design requires an orthogonal approach : pairing the metabolic readout of the MTT assay with the direct energetic readout of a luminescent ATP assay (e.g., CellTiter-Glo).

Pathway A Benzoate-TPP+ Cation B Mitochondrial Accumulation A->B C OxPhos Uncoupling (↓ ΔΨm) B->C D ↓ Intracellular ATP C->D E ↑ AMPK Activation D->E F Caspase 3 Cleavage E->F G Apoptosis F->G

Signaling pathway of benzoate-TPP+ induced apoptosis via mitochondrial uncoupling.

Quantitative Data Summary

The cytotoxic efficacy of novel benzoate compounds varies significantly depending on the functional group modifications and the target cell lines. The table below summarizes the benchmark IC50 values and mechanisms established in recent literature.

Compound ClassRepresentative CompoundTarget Cell LineIncubationIC50 ValuePrimary Mechanism / Note
Benzoate-TPP+ Cations TPP+C10HCT-15 (CRC)72 h~0.4 - 1.6 µMMitochondrial uncoupling, ATP depletion[5]
Benzoate-TPP+ Cations GA-TPP+C10COLO 205 (CRC)48 hSynergisticSynergistic cytotoxicity with 5-Fluorouracil[1]
Pyrrolyl-benzoates Compound 4bA549 (Lung)24 h319 µg/mLDual DHFR/ENR-reductase inhibition[2]
Organochalcogenyl-benzoates Compound C (Fluorinated)C6 (Glioma)72 h< 50 µMInduction of lipid peroxidation and oxidative stress[3]
Arylsulfonyl Hydrazones Molecule 15MCF-7 (Breast)24 h27.70 µMEnhanced cellular uptake and proliferation arrest[6]

Experimental Workflow and Protocols

To ensure robust, publication-quality data, the following protocols utilize a parallel-plate strategy. This allows the simultaneous assessment of metabolic viability and intracellular ATP levels from the same master cell suspension.

Workflow S1 Seed Cells (e.g., HCT-15) S2 Compound Treatment (0.1-100 µM) S1->S2 S3 Incubation (24h, 48h, 72h) S2->S3 S4 Assay Branching S3->S4 S5 MTT Assay (NADH Flux) S4->S5 Metabolic S6 CellTiter-Glo (ATP Quantitation) S4->S6 Energetic

Orthogonal experimental workflow for evaluating benzoate compound cytotoxicity.

Protocol A: Cell Seeding and Compound Treatment

Self-Validation Check: Always include a vehicle control (e.g., 0.1% DMSO), a positive control for cell death (e.g., 10% DMSO or 10 µM Staurosporine), and a positive control for mitochondrial uncoupling (e.g., 10 µM FCCP).

  • Cell Preparation: Harvest logarithmically growing cells (e.g., HCT-15, COLO 205). Centrifuge and resuspend in fresh, phenol-red-free culture medium supplemented with 10% FBS.

  • Seeding: Seed cells at a density of 5×103 to 1×104 cells/well in two separate 96-well plates (Plate 1 for MTT, Plate 2 for ATP assay). Use clear-bottom plates for MTT and opaque white plates for luminescence.

  • Attachment: Incubate plates at 37°C, 5% CO2 for 18-24 hours to allow for complete cell adhesion.

  • Compound Dilution: Prepare a 10 mM stock of the benzoate compound in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and carefully add 100 µL of the compound-containing media to the respective wells. For synergy studies, co-administer the benzoate derivative with a standard chemotherapeutic like 5-Fluorouracil (5-FU) at sub-IC50 concentrations[1].

  • Incubation: Incubate for 24, 48, or 72 hours depending on the kinetic profile of the compound.

Protocol B: MTT Assay (Metabolic Viability)

Causality: Measures the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Reagent Addition: 4 hours prior to the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of Plate 1.

  • Formazan Formation: Incubate at 37°C for exactly 4 hours. Viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the culture medium, ensuring the formazan crystals at the bottom of the well are not disturbed. Add 150 µL of pure DMSO to each well.

  • Agitation & Reading: Place the plate on an orbital shaker for 15 minutes at room temperature protected from light. Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

Protocol C: Intracellular ATP Quantitation (CellTiter-Glo)

Causality: Directly measures ATP, which is strictly proportional to the number of metabolically competent cells, bypassing the transient NADH spikes caused by mitochondrial uncouplers[5].

  • Equilibration: Remove Plate 2 from the incubator and allow it to equilibrate to room temperature for 30 minutes. (This prevents temperature gradients from skewing the luminescent enzymatic reaction).

  • Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo substrate with the provided buffer.

  • Lysis and Reaction: Add 100 µL of the CellTiter-Glo reagent directly to the 100 µL of culture medium in each well.

  • Agitation: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Reading: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Data Interpretation & Self-Validation

To ensure the trustworthiness of your assay, calculate the Z'-factor for your control wells using the formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls). A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay.

When analyzing benzoate-TPP+ derivatives, if the IC50 derived from the ATP assay is significantly lower (more potent) than the IC50 derived from the MTT assay at the 24-hour mark, this is a strong self-validating indicator that the primary mechanism of action is mitochondrial uncoupling rather than immediate structural membrane lysis[5].

References

  • Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines Source: Universidad de Chile / Toxicology in Vitro URL:[Link]

  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives Source: PLOS One URL:[Link]

  • Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines Source: PubMed / NIH URL:[Link]

  • Potential antitumor effect of organochalcogenyl-benzoates in glioma cells Source: Universidade Federal de Santa Maria (UFSM) URL:[Link]

  • Antimigratory Effect of Lipophilic Cations Derived from Gallic and Gentisic Acid and Synergistic Effect with 5-Fluorouracil on Metastatic Colorectal Cancer Cells Source: MDPI Cancers URL:[Link]

  • Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones Source: MDPI Pharmaceuticals URL:[Link]

Sources

Application Note: Pre-Clinical Anti-Inflammatory Screening of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2; Molecular Formula: C₁₅H₂₂O₃) is a lipophilic alkyl benzoate ester characterized by a unique substitution pattern on the benzene ring[1]. In early-stage drug discovery, benzoate derivatives are frequently evaluated for their non-steroidal anti-inflammatory drug (NSAID)-like properties.

The rationale for screening this specific compound lies in its structural lipophilicity, which theoretically enhances cell membrane permeability. Once internalized by innate immune cells (such as macrophages), intracellular esterases may cleave the ethyl ester to yield the active carboxylic acid derivative. This active moiety is hypothesized to interact with the hydrophobic channels of cyclooxygenase-2 (COX-2) or modulate the NF-κB signaling cascade, thereby suppressing the downstream transcription of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines[2][3].

To rigorously evaluate the anti-inflammatory potential of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate, this application note outlines a self-validating, three-phase screening protocol:

  • In Vitro Cellular Efficacy: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Target Engagement: Cell-free COX-2 enzymatic inhibition.

  • In Vivo Translation: Carrageenan-induced paw edema in rodent models.

Experimental Design & Causality

A robust screening pipeline must differentiate true anti-inflammatory activity from non-specific cytotoxicity.

  • Why RAW 264.7 Macrophages? This murine cell line expresses high levels of Toll-like receptor 4 (TLR4). Upon LPS stimulation, TLR4 triggers the NF-κB pathway, rapidly upregulating iNOS and COX-2[4]. This mimics the acute phase of innate immune activation.

  • Why the Griess Assay for NO? Nitric oxide (NO) is highly unstable. The Griess assay measures nitrite (NO₂⁻), a stable degradation product of NO, serving as a reliable surrogate marker for iNOS activity[5]. We pair this with an MTT viability assay to ensure that any reduction in NO is due to target inhibition, not cell death.

  • Why Carrageenan-Induced Paw Edema? Subplantar injection of carrageenan produces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin, while the late phase (3–5 hours) is heavily dependent on prostaglandin E2 (PGE2) synthesized via COX-2[6][7]. A compound that selectively reduces late-phase edema is highly indicative of COX-2 inhibition.

Step-by-Step Methodologies

Protocol A: In Vitro Macrophage Assay (RAW 264.7)
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator[5].

  • Seeding: Seed cells into 96-well plates at a density of 2×105 cells/well. Incubate for 24 hours to allow adherence[3].

  • Pre-treatment: Prepare stock solutions of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate in DMSO (final assay DMSO concentration <0.1%). Pre-treat cells with varying concentrations (e.g., 10, 25, 50 µM) or Indomethacin (positive control, 50 µM) for 1 hour.

  • LPS Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours[5].

  • Griess Assay: Transfer 100 µL of culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader[5].

  • Viability Check: Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Protocol B: In Vivo Carrageenan-Induced Paw Edema

Note: Ensure all procedures comply with institutional animal care guidelines.

  • Animal Preparation: Fast adult male Wistar rats (160–200 g) overnight, allowing free access to water[7].

  • Dosing: Administer Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (e.g., 10, 20, 40 mg/kg), vehicle control (0.5% CMC), or reference drug (Indomethacin, 5 mg/kg) orally via gavage[6].

  • Baseline Measurement: 30 minutes post-dosing, measure the basal volume ( V0​ ) of the right hind paw using a plethysmometer[8].

  • Induction: Inject 0.1 mL of a 1% carrageenan suspension (in sterile 0.9% saline) into the subplantar region of the right hind paw[6][9].

  • Monitoring: Measure paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition:

    %Inhibition=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100

Quantitative Data Presentation

The following tables represent standardized data structures for evaluating the compound's efficacy. (Note: Data values are representative models for structural demonstration).

Table 1: In Vitro NO Inhibition and Cell Viability (RAW 264.7)

Treatment GroupConcentration (µM)Nitrite Concentration (µM)NO Inhibition (%)Cell Viability (%)
Control (Media) -1.2 ± 0.3-100.0 ± 2.1
LPS (1 µg/mL) -35.4 ± 1.80.098.5 ± 3.4
Test Compound 1028.1 ± 1.521.399.1 ± 1.8
Test Compound 2518.5 ± 1.249.197.4 ± 2.5
Test Compound 509.2 ± 0.976.295.8 ± 3.0
Indomethacin 508.5 ± 0.778.496.2 ± 2.2

Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Edema Volume at 1h (mL)Edema Volume at 3h (mL)Edema Volume at 5h (mL)% Inhibition at 5h
Vehicle + Carrageenan -0.45 ± 0.040.85 ± 0.060.98 ± 0.05-
Test Compound 100.42 ± 0.050.70 ± 0.040.75 ± 0.0623.4%
Test Compound 200.38 ± 0.030.55 ± 0.050.52 ± 0.0446.9%
Test Compound 400.35 ± 0.040.42 ± 0.030.38 ± 0.0361.2%
Indomethacin 50.32 ± 0.020.35 ± 0.040.30 ± 0.0269.3%

Experimental Workflow Visualization

G A Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (Test Compound) B Phase 1: In Vitro Screening (RAW 264.7 Macrophages) A->B C Phase 2: Target Engagement (Cell-Free Assays) A->C D Phase 3: In Vivo Efficacy (Rodent Models) A->D E LPS Stimulation NO Griess Assay & MTT Viability B->E F Cytokine Quantification (TNF-α, IL-6 ELISA) B->F G COX-2 & iNOS Enzymatic Inhibition C->G H Carrageenan-Induced Paw Edema (Plethysmometry) D->H

Fig 1. Triphasic anti-inflammatory screening workflow for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate.

References

  • Bio-Protocol. Carrageenan-induced paw edema assay. Retrieved from: [Link]

  • National Institutes of Health (PMC). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from: [Link]

  • Journal of Applied Pharmaceutical Science. Anti-inflammatory screening of plant species from the Colombian Caribbean Coast. Retrieved from:[Link]

  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from:[Link]

  • MDPI. From Plant to Target: Uncovering a Novel Anti-Inflammatory Compound in Pouzolzia pentandra via Phytochemical, Cellular, and Computational Studies. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for aromatic esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve symmetrical peaks when analyzing complex molecules. Aromatic esters (e.g., dimethyl 4-hydroxyphthalate, phenyl 2-hydroxy-4,5-dimethoxybenzoate) are fundamental intermediates in drug development[1][2]. However, their structural motifs—an electron-rich aromatic ring coupled with polar ester linkages and potential phenolic hydroxyls—make them highly susceptible to secondary column interactions.

This guide provides a causality-driven, self-validating framework to diagnose and resolve HPLC peak tailing for aromatic esters.

Diagnostic Workflow Visualization

Before adjusting mobile phases or replacing hardware, you must determine whether the tailing is a physical (system/hardware) or chemical (analyte-stationary phase) issue. Follow this logical decision tree:

G Start Peak Tailing Observed (Aromatic Esters) Inject Inject Neutral Marker (e.g., Toluene) Start->Inject CheckNeutral Does the neutral marker tail? Inject->CheckNeutral Physical Physical Issue (Void, Fittings, Overload) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol, Pi-Pi, pH) CheckNeutral->Chemical No FixPhysical Replace fittings, check column bed, dilute sample Physical->FixPhysical FixChemical Adjust pH, increase buffer, use end-capped column Chemical->FixChemical

Diagnostic workflow to differentiate physical vs. chemical HPLC peak tailing causes.

Frequently Asked Questions (FAQs)

Q1: My aromatic ester peaks are tailing severely on a standard C18 column. What is the fundamental chemical cause? Causality & Mechanism: Aromatic esters often contain polar substituents (like -OH groups) that interact with residual, unreacted silanol groups (-SiOH) on the silica support of the stationary phase[1]. At mid-range pH (pH 4–7), these silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). Your aromatic ester is then retained via dual mechanisms: hydrophobic partitioning (the intended C18 interaction) and hydrogen bonding/ion-exchange (the secondary silanol interaction)[3][4]. Because secondary interaction kinetics are slower, analyte molecules desorb at different rates, dragging out the back half of the peak[5]. Resolution: Switch to a high-purity "Type B" silica column with exhaustive end-capping, or suppress silanol ionization by lowering the mobile phase pH to < 3.0[5][6].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical hardware issue? Causality & Mechanism: Physical issues (e.g., column voids, dead volume in oversized fittings, or a blocked frit) affect the hydrodynamic flow profile of the entire injection plug. Therefore, a physical void will distort all peaks in the chromatogram equally, creating an effect known as "infinite dilution"[7]. Chemical issues, however, are analyte-specific. Self-Validating Test: Inject a neutral, highly hydrophobic marker (e.g., toluene). Neutral compounds cannot participate in acid-base silanol interactions[7]. If the neutral marker tails, you have a physical plumbing or column bed deformation problem. If the neutral marker is perfectly symmetrical but your aromatic ester tails, the issue is strictly chemical[7].

Q3: Does the mobile phase buffer capacity actually matter for aromatic esters if the ester group itself isn't ionizable? Causality & Mechanism: Yes. Even if the ester core is neutral, many aromatic esters in drug development have phenolic hydroxyls. If the mobile phase lacks sufficient buffer capacity, the local pH at the column surface can fluctuate as the sample plug passes through. This leads to a mixed population of protonated and deprotonated analyte states, each with a different retention factor ( k′ ), manifesting as a tailing peak[3]. Resolution: Maintain a buffer concentration of 25–50 mM to ensure a robust localized pH environment[3][8].

Q4: I increased my injection volume to detect a low-level aromatic ester impurity, and now the main peak is tailing. Why? Causality & Mechanism: This is classic mass/volume overload. When the concentration of the analyte exceeds the binding capacity of the stationary phase at the column head, the excess molecules are forced to migrate further down the column before finding available binding sites. This creates a non-Gaussian concentration profile where the front of the peak elutes normally, but the overloaded center and tail drag[3][6].

Quantitative Data: Troubleshooting Parameters & Thresholds

Use the following benchmark metrics to evaluate your chromatograms and determine the necessary corrective actions.

ParameterOptimal RangeTailing ThresholdCorrective Action
USP Tailing Factor ( Tf​ ) 1.0 - 1.2> 1.5Investigate secondary interactions or column voids[5].
Asymmetry Factor ( As​ ) 0.9 - 1.2> 1.2Check for column overload or extra-column dead volume[5].
Mobile Phase pH 2.0 - 3.0> 4.0Add 0.1% Formic Acid or TFA to protonate acidic silanols[1][6].
Buffer Concentration 25 - 50 mM< 10 mMIncrease ionic strength to mask active silica sites[3][8].
Injection Volume (4.6 x 150 mm)5 - 20 µL> 50 µLReduce injection volume or dilute sample in mobile phase[3][6].

Experimental Protocols: Self-Validating Workflows

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To isolate physical system volume issues from chemical secondary interactions.

  • Preparation: Prepare a test mix containing your target aromatic ester (e.g., dimethyl 4-hydroxyphthalate at 0.5 mg/mL) and a neutral marker (e.g., Toluene at 1 mg/mL) dissolved in the mobile phase.

  • Equilibration: Flush the HPLC system with your standard mobile phase until the baseline and system pressure are stable.

  • Injection: Inject 5 µL of the test mix onto the column.

  • Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using your Chromatography Data System (CDS).

    • Equation: Tf​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the retention time maximum).

  • Interpretation:

    • If Toluene Tf​>1.2 : You have a physical issue. Replace the column frit, check PEEK fittings for dead volume, or replace the column if the silica bed has collapsed[6][7].

    • If Toluene Tf​≤1.1 but the aromatic ester Tf​>1.5 : You have a chemical issue. Proceed to Protocol 2[7].

Protocol 2: Mobile Phase Optimization for Silanol Masking

Purpose: To chemically suppress secondary interactions between aromatic esters and the stationary phase.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate aqueous buffer.

  • pH Adjustment: Adjust the aqueous buffer pH to 2.5 using Phosphoric acid.

    • Causality: Lowering the pH ensures complete protonation of acidic silanols ( pKa​≈3.5−4.5 ), neutralizing their negative charge and preventing ion-exchange interactions[6][8].

  • Competitive Base Addition (Optional): If tailing persists, add 10 mM Triethylamine (TEA) to the mobile phase.

    • Causality: TEA acts as a sacrificial base. It competitively binds to any highly active, sterically hidden silanol sites before your aromatic ester can interact with them[5][6].

  • Equilibration & Injection: Equilibrate the column with the newly adjusted mobile phase for at least 10 column volumes. Inject the sample and re-evaluate the Tailing Factor ( Tf​ ).

References

  • HPLC Peak Tailing - Axion Labs. Retrieved from:[Link][7]

  • Fixing Peak Tailing in HPLC Analysis - Scribd. Retrieved from:[Link][6]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Retrieved from:[Link][3]

  • Troubleshooting Peak Tailing in LC - Scribd. Retrieved from:[Link][5]

  • Understanding Asymmetric Peaks in Chromatography - Scribd. Retrieved from:[Link][4]

Sources

Technical Support Center: Optimizing NMR Acquisition Parameters for Substituted Benzoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted benzoates. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. Instead, this resource provides a structured, in-depth exploration of the critical acquisition parameters and troubleshooting strategies essential for obtaining high-quality, reproducible NMR data for this important class of molecules. Whether you are performing routine structural confirmation or detailed quantitative analysis, this guide will help you understand the causality behind experimental choices, enabling you to validate your protocols and confidently interpret your results.

Section 1: Frequently Asked Questions - Core Parameter Optimization

This section addresses the foundational questions researchers encounter when setting up NMR experiments for substituted benzoates. Understanding these core parameters is the first step toward acquiring a meaningful spectrum.

Q1: What is the best initial choice of solvent for analyzing substituted benzoates and why?

The choice of solvent is critical as it can influence chemical shifts and spectral resolution.[1] There is no single "best" solvent; the optimal choice depends on the specific benzoate's solubility and the experimental goal.

  • Chloroform-d (CDCl₃): This is an excellent first choice for most neutral, non-polar to moderately polar substituted benzoates. It is relatively inexpensive, has a low viscosity which leads to sharper lines, and its residual solvent peak (δ ~7.26 ppm) rarely obscures the entire aromatic region.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a highly polar aprotic solvent, ideal for more polar benzoates or benzoic acids that are insoluble in CDCl₃.[2] Be aware that its residual proton signal (δ ~2.50 ppm) and water peak (δ ~3.33 ppm) can sometimes obscure aliphatic substituents. Its higher viscosity can also lead to slightly broader lines compared to CDCl₃.

  • Deuterium Oxide (D₂O): For benzoate salts or highly polar, water-soluble derivatives, D₂O is the required solvent.[3] A key consideration when using D₂O is that acidic protons (like the carboxylic acid proton) will exchange with deuterium and become invisible. The pH of the solution can significantly shift the resonance of nearby protons, a property that can be used to resolve overlapping signals.[4]

Expert Insight: When dealing with poor resolution or signal overlap, simply changing the solvent can often resolve the issue. The different electronic and magnetic environments provided by solvents like CDCl₃ versus DMSO-d₆ can alter the chemical shifts of aromatic protons enough to separate them.[1]

Q2: I am not seeing the signal for my carbonyl carbon in the ¹³C spectrum. What is the problem?

This is a frequent and classic issue related to the relaxation properties of quaternary carbons.

The underlying cause is the long spin-lattice relaxation time (T1) of the carbonyl carbon. Carbons with no directly attached protons, like the carbonyl and the C-1 aromatic carbon, relax very inefficiently. In a standard ¹³C experiment with a short relaxation delay (D1), these carbons do not have enough time to return to thermal equilibrium between pulses. This leads to signal saturation and a significantly reduced—or completely absent—peak.

Solution:

  • Increase the Relaxation Delay (D1): The most direct solution is to increase D1. A delay of 5-10 seconds is often sufficient, but for some benzoates, it may need to be even longer.

  • Decrease the Pulse Angle: Instead of the default 90° pulse, use a smaller flip angle, such as 30° or 45°.[5] This tips the magnetization less, requiring less time to return to equilibrium and allowing for a shorter D1, which saves experimental time.[6]

  • Use a Reagent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T1 of all carbons, allowing quaternary carbons to be observed with a short D1. Caution: This method should not be used for quantitative analysis as it can affect signal integrals non-uniformly.

Q3: What relaxation delay (D1) and acquisition time (AQ) should I use for quantitative ¹H NMR of substituted benzoates?

For accurate quantification, complete T1 relaxation of all analyzed protons is non-negotiable. Aromatic protons, in particular, can have surprisingly long T1 values, often in the range of 2-6 seconds.[7]

The Rule of Thumb: The total recycle time (D1 + AQ) should be at least 5 times the longest T1 of any proton you wish to integrate.

  • Relaxation Delay (D1): For quantitative analysis of benzoates using a standard 90° pulse, a D1 of 10-20 seconds is a safe starting point. A common mistake is using a short delay like 1 second, which will lead to underestimation of the integrals for slowly relaxing aromatic protons relative to faster-relaxing aliphatic protons.[3][7]

  • Acquisition Time (AQ): An AQ of 2-4 seconds is generally sufficient to digitize the signal properly without significant truncation, ensuring good resolution.[3]

The workflow below illustrates the decision process for setting these key parameters based on your experimental goals.

G start Experimental Goal? qual Qualitative Analysis (Structure ID) start->qual ID quant Quantitative Analysis (Accurate Integrals) start->quant Quant. params_qual Set D1 = 1-2 s Set Pulse Angle = 30-45° qual->params_qual t1_check Do you know T1 values? quant->t1_check params_quant Set D1 + AQ >= 5 * T1_longest Set Pulse Angle = 90° t1_yes Set D1 accordingly (e.g., D1 = 20-30 s) t1_check->t1_yes Yes t1_no Perform T1 Inversion-Recovery Experiment (See Protocol) t1_check->t1_no No t1_yes->params_quant t1_no->params_quant

Decision tree for selecting D1 and pulse angle.
Q4: How do I determine the appropriate number of scans (NS) for my benzoate sample?

The number of scans (NS) directly impacts the signal-to-noise ratio (S/N) of your spectrum. The S/N increases with the square root of the number of scans. Therefore, to double the S/N, you must increase NS by a factor of four (e.g., from 16 to 64).[8]

  • ¹H NMR: For moderately concentrated samples (~10-20 mg in 0.6 mL), 8 to 16 scans are often sufficient for a high-quality spectrum.[9] If your sample is very dilute, you may need 128 scans or more.[3]

  • ¹³C NMR: Due to the low natural abundance (1.1%) of the ¹³C isotope, many more scans are required. For a typical sample, this can range from several hundred to several thousand scans to achieve an adequate S/N, especially for quaternary carbons.[5]

Section 2: Troubleshooting Common Issues

Even with optimized core parameters, you may encounter challenges. This section provides a systematic approach to diagnosing and solving common problems.

Q5: My aromatic proton signals are broad and poorly resolved. What can I do?

Poor resolution in the aromatic region is a common frustration that can stem from several sources. The workflow below provides a logical path for troubleshooting.

G start Poor Aromatic Resolution shim Check Magnet Shimming start->shim concentration Is sample too concentrated? shim->concentration No, shims are good sol_shim Re-shim on your sample. If problem persists, check probe with a standard sample. shim->sol_shim Yes paramagnetic Suspect paramagnetic impurities? concentration->paramagnetic No sol_conc Dilute the sample. High concentration can cause viscosity broadening. concentration->sol_conc Yes solvent Change Solvent paramagnetic->solvent No sol_para Filter sample through a small plug of silica/celite. Repurify if necessary. paramagnetic->sol_para Yes sol_solvent Acquire spectrum in a different solvent (e.g., CDCl3 -> DMSO-d6) to alter chemical shifts. solvent->sol_solvent

Workflow for troubleshooting poor spectral resolution.

Causality Explained:

  • Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[8] Always shim the magnet carefully on your specific sample, as sample composition can affect the field homogeneity.

  • Concentration: Highly concentrated samples can increase the solution's viscosity, which slows molecular tumbling and leads to broader lines. This can also cause intermolecular interactions that shift and broaden signals.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.[10] If you suspect contamination, filtering the sample through a small plug of celite or silica can sometimes help.

  • Chemical Exchange: If your benzoate has a labile proton (e.g., -OH, -NH₂) that is exchanging with the environment on an intermediate timescale, its signal and those of its neighbors can broaden. Variable temperature (VT) NMR can help diagnose this; changing the temperature can either sharpen the signals (by moving into fast or slow exchange regimes) or show coalescence.[11]

Q6: The chemical shifts of my aromatic protons are overlapping. How can I resolve them?

Overlapping signals in the crowded aromatic region (typically δ 7.0-8.5 ppm) can make structural assignment impossible.

Solutions:

  • Change the Solvent: As mentioned in Q1, changing from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can induce differential shifts in the proton resonances, often resolving the overlap.[1]

  • Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals in parts-per-million (ppm), often resolving the overlap.

  • Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for resolving overlapping multiplets. It shows which protons are coupled to each other, allowing you to trace the connectivity of the spin systems even when the 1D signals are crowded.[6] A 2D HETCOR (Heteronuclear Correlation) or HMQC/HSQC experiment can correlate protons to their directly attached carbons, providing another dimension of information for assignment.

The following table summarizes recommended starting parameters for standard ¹H and ¹³C experiments on substituted benzoates.

Parameter¹H NMR (Qualitative)¹H NMR (Quantitative)¹³C NMR (with DEPT)
Pulse Angle 30°90°45°
Acquisition Time (AQ) 2-4 s3-5 s[3]1-2 s
Relaxation Delay (D1) 1-2 s[3]≥ 5 x T₁ (often 15-20s)[7]2 s
Number of Scans (NS) 8-1616-641024-4096+[5]
Spectral Width ~12-16 ppm~12-16 ppm~220-250 ppm

Section 3: Experimental Protocol

For accurate quantitative work or to troubleshoot issues related to signal intensity, measuring the T1 relaxation time is essential.

Protocol: T1 Measurement using an Inversion-Recovery Experiment

This experiment determines the spin-lattice relaxation time (T1) for each proton in your molecule.

Methodology:

  • Sample Preparation: Prepare your benzoate sample as you would for a standard ¹H NMR experiment. Ensure the sample is at a stable temperature inside the magnet.

  • Setup the Experiment: Use the standard t1ir (inversion-recovery) pulse sequence available on your spectrometer software.

  • Create a Delay List (τ): Set up a list of variable delays (τ) where the signal will be sampled. A good starting list for aromatic protons would be: 0.1, 0.2, 0.5, 1, 2, 4, 8, 15, 30 seconds. This list should bracket the expected null point and allow for full recovery.

  • Set the Longest Delay (D1): The fixed relaxation delay (D1) at the end of the pulse sequence must be set to at least 5 times the longest expected T1 to ensure complete relaxation before the next scan begins. A value of 30-40 seconds is a safe starting point.

  • Acquire the Data: Run the experiment. The spectrometer will acquire a series of 1D spectra, one for each τ value in your list.

  • Process and Analyze:

    • Process each spectrum identically (phasing, baseline correction).

    • Integrate the peak of interest in each spectrum. The integral will be positive at short τ values, decrease, become negative (inverted), pass through a null point, and then recover to a positive maximum.

    • The spectrometer software will have a function to fit the recovery curve (Integral Intensity vs. τ) to the following exponential equation: I(τ) = I₀(1 - 2e^(-τ/T₁))

    • This analysis will yield the T1 value for the selected proton. Repeat for all protons of interest.

References

  • Bax, A. (2003). Modern NMR Spectroscopy. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.
  • Blackburne, I. D., et al. (1974). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. III. Correlation of 13C N.M.R. Spectra of para Substituted Acetanilides and 4'-Nitrophenyl 4-Substituted Benzoates. Australian Journal of Chemistry, 27(7), 1495-1507. [Link]

  • Can. J. Chem. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(11), 1281-1288. [Link]

  • Giddens, J., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Bacteriology, 204(5). [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Kurutz, J. (2020). Optimized Default 1H Parameters. University of Chicago, Department of Chemistry NMR Facility. [Link]

  • Wahl, O., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(15), 4485. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2019). Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test. Molecules, 24(10), 1948. [Link]

  • Anasazi Instruments, Inc. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. News-Medical.Net. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Foroozandeh, M., & Morris, G. A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(6), 499-509. [Link]

  • Almanza-Perez, N. I., et al. (2014). Complete 1H NMR Assignment of Diosgenin Benzoate. Natural Product Communications, 9(1), 21-24. [Link]

  • Ali, S. A., et al. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298. [Link]

  • Oner, K. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes? ResearchGate. [Link]

Sources

Technical Support Center: Ethyl 3-ethyl-2-methyl-4-propoxybenzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2). As a highly substituted alkyl benzoate derivative, this compound presents unique challenges during stability testing, forced degradation studies, and metabolic profiling.

This guide is engineered for research scientists and drug development professionals. It synthesizes structural causality with field-proven analytical protocols to ensure your degradation studies are robust, reproducible, and compliant with global regulatory standards.

Part 1: Knowledge Base & Mechanistic Overview

Understanding the structural vulnerabilities of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is critical for predicting its degradation pathways. The molecule features a benzoate core with three key substituents: an ortho-methyl group, a meta-ethyl group, and a para-propoxy group.

Ester Hydrolysis (Chemical Degradation)

Like all esters, the ethyl ester moiety is susceptible to both acid- and base-catalyzed hydrolysis [1]. However, the causality of its degradation kinetics is heavily influenced by steric hindrance. The ortho-methyl group (position 2) physically restricts the approach angle of nucleophiles (e.g., hydroxide ions) to the carbonyl carbon. This steric shielding increases the activation energy required to form the tetrahedral intermediate, resulting in a significantly slower hydrolysis rate compared to unsubstituted benzoates [2].

O-Dealkylation (Metabolic Degradation)

In in vitro metabolic assays (e.g., liver microsomes), the para-propoxy group is the primary site of oxidative metabolism. Cytochrome P450 (CYP450) enzymes mediate the O-dealkylation of this ether linkage. Mechanistically, this does not occur via direct bond cleavage. Instead, it proceeds via a Hydrogen Atom Transfer (HAT) mechanism [3]. The enzyme abstracts a hydrogen atom from the α -carbon of the propoxy group, followed by oxygen rebound to form an unstable hemiacetal. This intermediate spontaneously collapses to yield a phenolic product (Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate) and propanal.

G Parent Ethyl 3-ethyl-2-methyl- 4-propoxybenzoate Hydrolysis Ester Hydrolysis (Acid/Base) Parent->Hydrolysis H2O / H+ or OH- ODealkylation O-Dealkylation (CYP450 / HAT Mechanism) Parent->ODealkylation NADPH / O2 Prod1 3-ethyl-2-methyl- 4-propoxybenzoic acid + Ethanol Hydrolysis->Prod1 Tetrahedral Intermediate Prod2 Ethyl 3-ethyl-4-hydroxy- 2-methylbenzoate + Propanal ODealkylation->Prod2 Hemiacetal Collapse

Caption: Primary chemical and metabolic degradation pathways of the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: My forced degradation study under ICH Q1A(R2) conditions shows no basic hydrolysis at room temperature. Is my assay flawed? A: Not necessarily. As explained above, the ortho-methyl group causes severe steric hindrance around the ester carbonyl. To achieve the 5–20% degradation target required by ICH Q1A(R2) guidelines [1], you must increase the kinetic energy of the system. Troubleshooting step: Elevate the reaction temperature to 60°C–80°C or increase the concentration of the base (e.g., 1N NaOH instead of 0.1N NaOH) while carefully monitoring the time points to prevent secondary degradation.

Q2: How do I distinguish between O-dealkylation and ester hydrolysis products in LC-MS/MS? A: They produce distinct mass shifts. The parent compound has an exact mass of ~250.16 Da.

  • Hydrolysis cleaves the ethyl ester (-28 Da net change after water addition), yielding the carboxylic acid (~222.13 Da).

  • O-Dealkylation removes the propyl chain (-42 Da net change), yielding the phenol (~208.11 Da). See the Quantitative Data section below for exact m/z targets.

Q3: I am seeing a mysterious peak in my CYP450 assay that doesn't match the predicted phenol. What is it? A: You are likely observing aliphatic hydroxylation of the meta-ethyl group or the propoxy chain prior to hemiacetal collapse. CYP enzymes are promiscuous. To validate whether this is a true metabolite or an artifact, run a self-validating negative control (microsomes + compound, without NADPH). If the peak persists without NADPH, it is a chemical artifact or system contamination, not a CYP-mediated metabolite.

Part 3: Quantitative Data Presentation

Use the following table to program your LC-MS/MS Selected Reaction Monitoring (SRM) or Extracted Ion Chromatogram (XIC) methods.

Analyte / DegradantMechanismChemical FormulaExact Mass (Da)Expected [M+H]+ (m/z)Relative Retention Time (RRT)*
Parent Compound N/A C15​H22​O3​ 250.157251.1641.00
Degradant A (Acid) Hydrolysis C13​H18​O3​ 222.126223.133~0.65 (More polar)
Degradant B (Phenol) O-Dealkylation C12​H16​O3​ 208.110209.117~0.75 (More polar)
Degradant C (Di-cleaved) Hydrolysis + Dealkylation C10​H12​O3​ 180.079181.086~0.40 (Highly polar)

*RRT is estimated based on reverse-phase C18 chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Base Hydrolysis)

This protocol is designed to meet ICH Q1A(R2) standards while accounting for the compound's steric hindrance. It incorporates a self-validating neutralization step to ensure accurate kinetic profiling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Ethyl 3-ethyl-2-methyl-4-propoxybenzoate in HPLC-grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Stress Initiation: In a glass HPLC vial, mix 500 µL of the stock solution with 500 µL of 1N NaOH.

  • Thermal Incubation: Seal the vial and incubate in a thermomixer at 60°C. (The elevated temperature overcomes the ortho-methyl steric block).

  • Time-Course Aliquoting: At t=0,2,4,8, and 24 hours, extract a 100 µL aliquot.

  • Self-Validating Neutralization (Critical): Immediately quench the 100 µL aliquot into 100 µL of 1N HCl. Causality: Failing to neutralize the base will allow hydrolysis to continue in the autosampler, skewing your kinetic data. Verify the final pH is ~7.0 using micro-pH paper on a dummy sample.

  • Dilution & Analysis: Dilute the neutralized sample 1:10 in mobile phase and inject onto the LC-MS/MS.

  • System Suitability Blank: Run a blank containing 500 µL Acetonitrile + 500 µL 1N NaOH (neutralized with HCl) to rule out solvent-derived ghost peaks.

Protocol 2: In Vitro CYP450 O-Dealkylation Assay

This workflow isolates the HAT-mediated metabolic degradation pathway.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Add pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Substrate Spiking: Add the parent compound to a final concentration of 1 µM (keep organic solvent final concentration <1% to prevent enzyme denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the P450 catalytic cycle.

  • Quenching: At desired time points (e.g., 0, 15, 30, 60 mins), precipitate the proteins by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Diclofenac).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS analysis.

Workflow Start Sample Preparation (API in Solvent) Stress ICH Q1A(R2) Stress Conditions (Acid, Base, Heat, Light) Start->Stress Neutralize Neutralization & Dilution (Self-Validating Step) Stress->Neutralize Quench Reaction LCMS LC-MS/MS Analysis (Retention Time & m/z) Neutralize->LCMS Aliquot Transfer Data Data Interpretation (Mass Shift Analysis) LCMS->Data

Caption: Step-by-step forced degradation workflow under ICH Q1A(R2) guidelines.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). Available at:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. PubMed (National Institutes of Health). Available at:[Link]

Technical Support Center: Preventing Hydrolysis of Ethyl Benzoate Derivatives in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation stability. Ethyl benzoate derivatives are critical intermediates and active pharmaceutical ingredients (APIs) in drug development. However, their ester linkages are highly susceptible to hydrolytic cleavage in aqueous environments.

This guide provides researchers and formulation scientists with an in-depth, mechanistic troubleshooting framework to prevent ester hydrolysis, ensuring the structural integrity and shelf-life of your compounds.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: My para-nitro substituted ethyl benzoate degrades much faster in an alkaline buffer than the unsubstituted API. Why is this happening? A1: This is a classic manifestation of the Hammett relationship, which correlates chemical structure with reactivity[1]. The para-nitro group is a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring via inductive and resonance effects, it significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) in alkaline solutions[2]. Conversely, electron-donating groups (EDGs) like para-methoxy stabilize the ground state, reducing electrophilicity and slowing down hydrolysis.

Q2: We cannot alter the API's chemical structure. How can we rationally modify the formulation to slow down this hydrolysis? A2: If covalent modification is not an option, you must manipulate the microenvironment of the ester:

  • pH Optimization: Ester hydrolysis follows a V-shaped pH-rate profile. The reaction is catalyzed by both H+ (specific acid catalysis) and OH− (specific base catalysis)[3]. The point of maximum stability for most benzoates lies in the slightly acidic range (pH 4.0 to 5.0). Buffering your formulation to this range minimizes catalytic cleavage.

  • Dielectric Constant Manipulation: Adding water-miscible organic co-solvents (e.g., propylene glycol, PEG 400, or methanol) decreases the dielectric constant of the medium[4]. Because base-catalyzed hydrolysis involves the attack of a negatively charged hydroxide ion on a neutral ester to form a charge-dispersed tetrahedral intermediate, a lower dielectric solvent destabilizes this intermediate relative to the reactants. This increases the activation energy ( Ea​ ) and decelerates the reaction[4].

Q3: We are designing a prodrug and want to stabilize the ester bond against premature chemical hydrolysis in the blood. What structural modifications work best? A3: Introduce steric hindrance at the ortho positions of the aromatic ring[5]. While para and meta substituents primarily exert electronic effects, ortho substituents (e.g., 2,6-dimethyl benzoate) physically block the Bürgi-Dunitz trajectory required for the incoming water or hydroxide nucleophile to attack the carbonyl carbon. This steric shielding can reduce the hydrolysis rate by several orders of magnitude, providing a robust protective effect[5].

Part 2: Quantitative Data & Substituent Effects

To rationally predict the stability of your ethyl benzoate derivatives, refer to the Hammett constants ( σ ) and their corresponding impact on hydrolysis rates. The reaction constant ( ρ ) for the alkaline hydrolysis of ethyl benzoates is approximately +2.4, meaning the reaction is highly sensitive to electronic effects[2].

Table 1: Influence of Substituents on Ethyl Benzoate Hydrolysis

SubstituentElectronic EffectHammett Constant ( σ )Relative Hydrolysis Rate ( k/k0​ )Mechanistic Impact
p-NO₂ Strong EWG+0.78~ 74.0Highly accelerates nucleophilic attack.
p-Cl Weak EWG+0.23~ 3.5Moderately accelerates hydrolysis.
H (None) Reference0.001.0Baseline stability.
p-CH₃ Weak EDG-0.17~ 0.4Mildly decelerates hydrolysis.
p-OCH₃ Strong EDG-0.27~ 0.2Strongly decelerates hydrolysis.
o-CH₃ Steric BulkN/A (Steric Es​ )< 0.05Physically blocks nucleophile trajectory.

Note: Relative rates are calculated approximations based on log(k/k0​)=ρσ for alkaline conditions.

Part 3: Mechanistic & Troubleshooting Visualizations

MechanisticLogic Substituent Substituent on Ethyl Benzoate EWG Electron-Withdrawing Group (e.g., p-NO2) Substituent->EWG EDG Electron-Donating Group (e.g., p-OCH3) Substituent->EDG Steric Ortho-Substitution (e.g., 2,6-dimethyl) Substituent->Steric IncElec Increases Carbonyl Electrophilicity EWG->IncElec DecElec Decreases Carbonyl Electrophilicity EDG->DecElec BlockNuc Sterically Blocks Nucleophilic Attack Steric->BlockNuc Fast Accelerates Hydrolysis IncElec->Fast Slow Decelerates Hydrolysis DecElec->Slow Stop Strongly Inhibits Hydrolysis BlockNuc->Stop

Mechanistic impact of substituents on ethyl benzoate hydrolysis rates.

TroubleshootingWorkflow Start Ester Hydrolysis Detected in Solution CheckPH Evaluate Formulation pH Start->CheckPH PHOpt Adjust to pH 4.0 - 5.0 (Minimize OH- / H+ catalysis) CheckPH->PHOpt pH > 6 or pH < 3 CheckSolvent Evaluate Solvent System (Dielectric Constant) CheckPH->CheckSolvent pH is optimized PHOpt->CheckSolvent Hydrolysis persists SolventOpt Add Co-solvents (e.g., PG, PEG, EtOH) CheckSolvent->SolventOpt High aqueous content CheckStruct Evaluate API Structure (Substituent Effects) CheckSolvent->CheckStruct Co-solvents maximized SolventOpt->CheckStruct Hydrolysis persists StructOpt Introduce Steric Bulk (Ortho-substitution) CheckStruct->StructOpt Prodrug modification allowed Success Hydrolysis Prevented / Acceptable Shelf-life CheckStruct->Success Formulation stable StructOpt->Success

Workflow for troubleshooting and resolving ethyl benzoate hydrolysis.

Part 4: Experimental Protocols

Protocol: Self-Validating Kinetic Profiling of Ester Stability

To accurately troubleshoot hydrolysis, you must determine the pseudo-first-order degradation rate constant ( kobs​ ) while verifying mass balance to rule out secondary degradation pathways (like oxidation or transesterification).

Step 1: Preparation of Buffer and API Solutions Prepare a 50 mM acetate buffer (pH 4.5) and a 50 mM phosphate buffer (pH 7.4). Spike your ethyl benzoate derivative into the buffers to achieve a final concentration of 100 µM. If the API is highly hydrophobic, use 5% v/v DMSO as a co-solvent.

Step 2: Incubation and Sampling Incubate the solutions in sealed amber vials under accelerated conditions (e.g., 40°C). Withdraw 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, and 24 hours).

Step 3: Reaction Quenching Immediately quench the reaction by adding 100 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The sudden drop in pH and temperature halts the base-catalyzed hydrolysis instantly.

Step 4: HPLC-UV/MS Analysis Inject the quenched samples onto a C18 reversed-phase HPLC column. Monitor both the parent ester peak (API) and the corresponding substituted benzoic acid peak (degradant).

Step 5: Self-Validation (Mass Balance Check) Crucial Step: For every time point ( t ), calculate the total molarity:

[Ester]t​+[BenzoicAcid]t​

If this sum equals the initial concentration [Ester]0​ ( ±5% ), the protocol is self-validated, proving that hydrolysis is the sole degradation pathway. If the mass balance fails (total molarity drops), it indicates secondary pathways are active, requiring a different troubleshooting approach.

Step 6: Kinetic Calculation Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the linear regression yields −kobs​ . Use this value to calculate the shelf-life ( t90​=0.105/kobs​ ).

References

Sources

Enhancing the solubility of aromatic compounds for in-vitro testing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for In-Vitro Assay Development .

Aromatic compounds—such as polycyclic aromatic hydrocarbons (PAHs), flavonoids, and planar kinase inhibitors—frequently suffer from poor aqueous solubility. This is driven by strong intermolecular π−π stacking and high crystal lattice energy. When these compounds precipitate in cell culture media or biochemical buffers, they cause false positives via light scattering, non-specific protein binding, and erratic dose-response curves.

This guide provides diagnostic workflows, field-proven troubleshooting FAQs, and self-validating protocols to overcome these barriers.

Diagnostic Workflow

SolubilityTroubleshooting A Aromatic Compound Insoluble in Buffer B Assess LogP & Planarity A->B C DMSO Co-solvent (Keep < 0.1 - 1% v/v) B->C D Precipitates upon buffer dilution? C->D E HP-β-CD Complexation (Host-Guest System) D->E Yes (MW < 800) F Pluronic F-127/F-68 (Micellar Solubilization) D->F Yes (Highly Lipophilic) G Proceed to In-Vitro Assay D->G No E->G F->G

Workflow for diagnosing and resolving in vitro solubility issues.

Section 1: Co-Solvent Optimization & Kinetic Solubility

FAQ: Why does my aromatic compound precipitate upon addition to aqueous media even when predissolved in 100% DMSO? Answer: This is a classic failure of "kinetic solubility." While pure DMSO effectively disrupts the high crystal lattice energy characteristic of planar aromatic compounds, diluting this stock into an aqueous buffer rapidly shifts the solvent polarity. If the final concentration exceeds the drug's thermodynamic solubility limit in water, it will nucleate and precipitate[1]. To prevent this, you must determine the kinetic solubility limit and ensure the final DMSO concentration remains below cytotoxic thresholds (typically 0.1% - 1.0% v/v for cell lines) [2].

Protocol: Self-Validating Kinetic Solubility Assay (LC-MS/MS) Causality: This protocol measures the metastable concentration of a compound remaining in solution after dilution from an organic stock, accurately mimicking actual in-vitro assay conditions.

  • Stock Preparation: Prepare a 10 mM stock solution of the aromatic compound in 100% DMSO [4].

  • Dilution: Spike 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS or cell culture media) to achieve a 100 µM theoretical concentration at 1% DMSO [1].

  • Incubation: Incubate the mixture at room temperature for 1.5 to 24 hours with gentle shaking to allow potential nucleation [1, 4].

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm MultiScreen filter plate to remove precipitated aggregates[1].

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% DMSO. Validation Check: Compare the measured concentration against the theoretical concentration. If the measured value is significantly lower, the compound has precipitated, and you must proceed to complexation or surfactant strategies.

Table 1: Maximum Tolerated Co-Solvent Concentrations for In-Vitro Assays

SolventMax Conc. (Cell Assays)Max Conc. (Biochemical)Mechanism / Caveats
DMSO 0.1% - 1.0%5.0%Highly polar aprotic; >1% causes cytotoxicity and ROS generation [3].
Ethanol 0.1% - 0.5%2.0%Polar protic; can alter cell membrane fluidity and induce ROS [3].
Glycerol 1.0% - 2.0%5.0%Viscous; preserves protein stability but poor for highly lipophilic aromatics [5].

Section 2: Host-Guest Complexation (Cyclodextrins)

FAQ: How do I choose the right cyclodextrin for highly planar aromatic compounds? Answer: Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic cavity. For aromatic compounds (MW 200-800 Da), β -cyclodextrin is geometrically ideal for encapsulating single aromatic rings via van der Waals forces and hydrophobic interactions [6]. However, native β -CD has inherently poor aqueous solubility (1.85 g/100mL). Therefore, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. The hydroxypropyl substitutions disrupt the intermolecular hydrogen bonding of the CD crystal lattice, drastically increasing its water solubility (>50 g/100mL) while maintaining the ability to shield the aromatic guest from the aqueous environment [7].

Protocol: Preparation of HP- β -CD Inclusion Complexes Causality: Driving the aromatic compound into the CD cavity requires overcoming the hydration energy of the cavity and the lattice energy of the drug. Solid-state mixing followed by hydration forces this equilibrium.

  • Host Preparation: Prepare a 50 mM solution of HP- β -CD in deionized water or assay buffer [7].

  • Guest Addition: Add an excess of the solid aromatic compound (e.g., 5 mg/mL) directly to the HP- β -CD solution. Crucial: Do not use DMSO here, as organic solvents will competitively bind the hydrophobic cavity.

  • Disruption: Sonicate the suspension for 30 minutes to disrupt macroscopic crystals and increase the surface area for complexation.

  • Equilibration: Shake the mixture at 37°C for 48 hours to achieve thermodynamic equilibrium (A-type phase solubility) [7].

  • Filtration: Filter through a 0.22 µm membrane to remove uncomplexed, undissolved drug. Validation Check: Analyze the filtrate via UV-Vis or HPLC. The concentration of the drug in the filtrate represents the true solubility of the inclusion complex.

Table 2: Cyclodextrin Selection Guide for Aromatic Compounds

Cyclodextrin TypeCavity Diameter (Å)Aqueous Solubility (g/100mL)Best Suited For
α -Cyclodextrin 4.7 - 5.314.5Low-MW aromatics, linear aliphatics [6].
β -Cyclodextrin 6.0 - 6.51.85Single aromatic rings; limited by low solubility[6].
γ -Cyclodextrin 7.5 - 8.323.2Bulky, multi-ring aromatic compounds [6].
HP- β -Cyclodextrin 6.0 - 6.5>50.0Broad-spectrum aromatic solubilization; high safety profile [7].

Section 3: Polymeric Micelles (Pluronics/Poloxamers)

FAQ: Can I use Pluronics to solubilize lipophilic aromatics without causing cell toxicity? Answer: Yes. Pluronics (e.g., F-127, F-68) are non-ionic triblock copolymers consisting of a central hydrophobic poly(propylene oxide) (PPO) chain flanked by two hydrophilic poly(ethylene oxide) (PEO) chains. Above their Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT), they self-assemble into micelles with a hydrophobic core that readily solubilizes lipophilic aromatic compounds (such as chalcones or atorvastatin) [8, 9]. Because they are non-ionic and structurally mimic certain biological macromolecules, they are generally much less cytotoxic than traditional surfactants like Triton X-100 or Tween-80, making them ideal for cell-based assays.

Protocol: Pluronic F-127 Micellar Solubilization (Thin-Film Hydration) Causality: Co-dissolving the polymer and drug in a volatile solvent ensures intimate molecular mixing. Evaporating the solvent creates an amorphous solid dispersion, which spontaneously forms drug-loaded micelles upon hydration, bypassing the high lattice energy of the crystalline drug.

  • Co-dissolution: Dissolve the aromatic compound and Pluronic F-127 (e.g., 1:10 w/w ratio) in a volatile organic solvent (e.g., methanol or dichloromethane) [8].

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, dry polymeric film on the flask wall.

  • Hydration: Hydrate the film with the target aqueous assay buffer (e.g., PBS, pH 7.4) while agitating at 37°C for 1 hour.

  • Sterilization/Separation: Filter the resulting micellar dispersion through a 0.22 µm filter to remove any un-encapsulated drug aggregates. Validation Check: Use Dynamic Light Scattering (DLS) to confirm the presence of uniform micelles (typically 20-100 nm). If large aggregates (>500 nm) are detected, the drug has precipitated out of the micelle core, indicating the drug loading capacity was exceeded.

References

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays - NIH / PMC. URL:[Link]

  • Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern. URL: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF- α /SPD304 Study - NIH / PMC. URL:[Link]

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - NIH / PMC. URL:[Link]

  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - NIH / PMC. URL:[Link]

Validation & Comparative

Structural Elucidation of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate: A Comparative Guide to 2D NMR Workflows vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, confirming the exact regiochemistry of highly substituted aromatic intermediates is a critical quality control step[1]. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (Molecular Formula: C15H22O3, Monoisotopic Mass: 250.15 Da)[2] presents a classic analytical challenge. Featuring a 1,2,3,4-tetrasubstituted benzene ring, this compound contains four distinct alkyl chains crowded onto a single scaffold[3].

This guide objectively compares the efficacy of traditional 1D NMR and Mass Spectrometry (MS) against a comprehensive 2D NMR suite. By detailing the causality behind specific pulse sequences, we demonstrate how 2D NMR provides a self-validating system capable of unambiguously proving the compound's regiochemistry.

The Analytical Challenge: Overlap and Ambiguity

When analyzing highly substituted benzoates, traditional methods often fail to provide absolute structural certainty:

  • Mass Spectrometry (GC-MS / LC-MS): While high-resolution MS easily confirms the exact mass and formula[2], it struggles to differentiate between positional isomers (e.g., distinguishing the 1,2,3,4-isomer from a 1,2,4,5-isomer).

  • 1D 1 H NMR Spectral Crowding: The aliphatic region (0.9 ppm to 1.5 ppm) of this molecule contains three overlapping triplets (from the ester, ethyl, and propoxy terminal methyls) and one singlet (from the C2-methyl). Furthermore, the oxygen-bound methylene protons of the ester (-OCH 2​ CH 3​ ) and the propoxy group (-OCH 2​ CH 2​ CH 3​ ) overlap heavily in the 4.0–4.4 ppm region.

To resolve these ambiguities, a multi-dimensional approach is required[4].

NMR_Workflow Start Sample: Ethyl 3-ethyl-2-methyl -4-propoxybenzoate OneD 1D NMR (1H, 13C) Initial Screening Start->OneD Overlap Aliphatic Signal Overlap (0.9 - 1.5 ppm & 4.0 - 4.4 ppm) OneD->Overlap Identifies TwoD 2D NMR Suite Acquisition Overlap->TwoD Triggers COSY COSY (Alkyl Chain Spin Systems) TwoD->COSY HSQC HSQC (Direct C-H Mapping) TwoD->HSQC HMBC HMBC (Quaternary C Linkages) TwoD->HMBC NOESY NOESY (Spatial Regiochemistry) TwoD->NOESY Structure Final Structure Confirmed (1,2,3,4-Substitution) COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Figure 1: Logical workflow for the structural elucidation of highly substituted benzoates using 2D NMR.

Methodological Comparison

Table 1: Comparison of Analytical Modalities for Regiochemical Assignment

Analytical ModalityPrimary OutputRegiochemical ResolutionLimitations
GC-MS / LC-MS Exact mass, fragmentationLowCannot easily distinguish positional isomers of the alkyl chains on the ring.
1D 1 H / 13 C NMR Chemical shifts, integralsModerateSevere signal overlap in aliphatic regions; lacks direct linkage to quaternary carbons.
2D NMR Suite C-H connectivity, spatial proximityAbsolute (High) Requires higher sample concentration and longer acquisition times.

Step-by-Step 2D NMR Experimental Protocol

To establish a self-validating proof of structure, the following optimized protocol is executed[5].

Step 1: Sample Preparation Dissolve 15–20 mg of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate in 600 µL of CDCl 3​ containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of paramagnetic impurities to preserve relaxation times.

Step 2: Multiplicity-Edited HSQC Acquisition

  • Causality: Standard 1D 1 H NMR cannot separate the overlapping triplets. We utilize a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) optimized for 1JCH​=145 Hz.

  • Why? This sequence spreads the crowded proton signals along the much wider 13 C chemical shift axis. The multiplicity editing phases -CH 3​ and -CH- signals oppositely to -CH 2​

    • signals, allowing instant differentiation between the terminal methyls and the methylene bridges of the alkyl chains[4].

Step 3: gHMBC Acquisition

  • Causality: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) is optimized for long-range couplings ( nJCH​=8 Hz).

  • Why? This specific delay allows protons to correlate with carbons 2 to 3 bonds away. It is the only way to bridge the gap between the isolated alkyl chains and the quaternary carbons (C1, C2, C3, C4) of the benzene ring[5].

Step 4: NOESY Acquisition

  • Causality: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is run with a mixing time ( τm​ ) of 400 ms.

  • Why? For a small molecule (~250 Da), this mixing time is optimal for observing through-space dipole-dipole interactions (< 5 Å) without severe spin-diffusion artifacts. This provides the spatial mapping necessary to prove the sequence of the substituents[5].

Data Interpretation: The Self-Validating System

The structural proof relies on two intersecting logic systems: the HMBC Linkages (through-bond) and the NOESY Walk (through-space).

The HMBC Linkage Map

By utilizing the HMBC data, we can anchor each alkyl chain to its specific quaternary carbon on the ring:

  • C2-Methyl Anchor: The singlet at 2.40 ppm shows strong 3J correlations to C1 (ester-bearing carbon, ~125 ppm) and C3 (ethyl-bearing carbon, ~130 ppm).

  • C3-Ethyl Anchor: The methylene protons of the ethyl group (2.70 ppm) show 3J correlations to C2 (~140 ppm) and C4 (~160 ppm, heavily deshielded by the propoxy oxygen).

  • Aromatic Protons: The ortho-coupled doublet H6 (7.70 ppm) shows a 3J correlation to the ester carbonyl (~167 ppm), confirming it is adjacent to the ester group. H5 (6.80 ppm) correlates to C1 and C3.

The "NOESY Walk" (Spatial Regiochemistry)

The ultimate proof of the 1,2,3,4-tetrasubstituted regiochemistry lies in a continuous spatial correlation chain around the aromatic ring. This creates a closed-loop, self-validating system:

  • Starting from the isolated aromatic proton H6 , we observe a strong NOE to the ester -OCH 2​ - .

  • The ester group shows spatial proximity to the C2-methyl group .

  • The C2-methyl group correlates with the adjacent C3-ethyl -CH 2​ - .

  • The C3-ethyl group correlates to the C4-propoxy -OCH 2​ - .

  • Finally, the propoxy group correlates with H5 , which shares a strong ortho-coupling and NOE with our starting point, H6 .

This unbroken chain mathematically eliminates any other positional isomer.

Table 2: Key 2D NMR Correlations for Regiochemical Assignment

PositionFunctional Group 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)Key NOESY Correlations (Spatial)
C1-Ester -OCH 2​ -4.30 (q)60.5C=O (167.0)H6, C2-Methyl
C2-Methyl -CH 3​ 2.40 (s)15.5C1 (125.0), C2 (140.0), C3 (130.0)Ester -OCH 2​ -, C3-Ethyl (-CH 2​ -)
C3-Ethyl -CH 2​ -2.70 (q)22.0C2 (140.0), C3 (130.0), C4 (160.0)C2-Methyl, C4-Propoxy (-OCH 2​ -)
C4-Propoxy -OCH 2​ -4.00 (t)69.5C4 (160.0)C3-Ethyl (-CH 2​ -), H5
C5 Ring CH6.80 (d, J =8.5)110.0C1 (125.0), C3 (130.0), C4 (160.0)C4-Propoxy (-OCH 2​ -), H6
C6 Ring CH7.70 (d, J =8.5)131.0C=O (167.0), C2 (140.0), C4 (160.0)Ester -OCH 2​ -, H5

Conclusion

While 1D NMR and Mass Spectrometry are excellent preliminary screening tools, they lack the multi-dimensional resolution required to confidently assign the regiochemistry of highly crowded molecules like Ethyl 3-ethyl-2-methyl-4-propoxybenzoate. By employing a targeted 2D NMR suite—specifically leveraging multiplicity-edited HSQC to resolve aliphatic overlap, HMBC to bridge quaternary carbons, and NOESY to complete a spatial walk around the ring—researchers can establish a rigorously self-validating proof of structure essential for pharmaceutical quality control[1].

References

  • PubChemLite. "Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3)". University of Luxembourg / PubChem. URL:[Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. URL:[Link]

Sources

Comparative Bioactivity Profiling of Substituted Alkyl Benzoates: A Focus on Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists continuously explore novel chemical spaces, the structural modification of classic benzoate scaffolds remains a critical strategy for tuning pharmacokinetics and bioactivity. This guide provides an objective, deeply technical comparison between Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2)—a highly substituted, sterically hindered organic intermediate[1]—and its structurally simpler, widely utilized analogs: Ethylparaben (Ethyl 4-hydroxybenzoate) and Benzocaine (Ethyl 4-aminobenzoate).

By analyzing their physicochemical properties, membrane interaction potential, and receptor binding affinities, we can establish a predictive framework for the biological activity of complex alkoxybenzoates.

Structural Rationale & Physicochemical Baseline

The biological activity of benzoate derivatives is fundamentally governed by their lipophilicity and the electronic effects of their ring substituents.

  • Benzocaine utilizes a para-amino group to act as a classic local anesthetic, binding to the intracellular domain of voltage-gated sodium channels (Nav).

  • Ethylparaben relies on a para-hydroxyl group to exert broad-spectrum antimicrobial efficacy, primarily through membrane disruption and enzymatic inhibition.

  • Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (Molecular Formula: C15H22O3, Monoisotopic Mass: 250.156 Da)[2] deviates significantly from these baselines. The introduction of a bulky 4-propoxy chain, combined with 3-ethyl and 2-methyl substitutions on the benzene ring, dramatically increases its lipophilicity. According to predictive models, this compound exhibits an XLogP of 4.2 [2]. This high lipophilicity suggests a strong propensity for lipid bilayer partitioning, which is a critical driver for both medicinal chemistry applications and material science formulations[1].

Mechanistic Pathway

To understand how these structural modifications translate to bioactivity, we must map the compound's interaction with cellular barriers. The high LogP drives passive diffusion, but the steric bulk may alter target engagement kinetics.

G Compound Ethyl 3-ethyl-2-methyl- 4-propoxybenzoate Lipophilicity High Lipophilicity (XLogP = 4.2) Compound->Lipophilicity Membrane Lipid Bilayer Partitioning Lipophilicity->Membrane Enhanced Diffusion Target1 Membrane Fluidization Membrane->Target1 Target2 Intracellular Receptor Access Membrane->Target2 Steric Hindrance Risk Effect1 Antimicrobial Potential Target1->Effect1 Effect2 Enzyme/Receptor Modulation Target2->Effect2 Competitive Binding

Fig 1. Mechanistic pathway for substituted alkyl benzoates and membrane interactions.

Comparative Bioactivity Data

The table below synthesizes the established bioactivity of reference benzoates with the predictive in vitro profiling of Ethyl 3-ethyl-2-methyl-4-propoxybenzoate. The data highlights how the transition from hydrophilic substituents (-OH, -NH2) to bulky hydrophobic chains (-O-Propyl, -Ethyl, -Methyl) shifts the molecule's functional domain.

CompoundSubclassLogP / XLogPMIC (S. aureus)Nav1.5 IC50 (µM)Primary Mechanism
Ethylparaben 4-Hydroxybenzoate2.47~500 µg/mL>1000 (Weak)Membrane disruption
Benzocaine 4-Aminobenzoate1.86>1000 µg/mL~800Nav channel blockade
Ethyl 3-ethyl-2-methyl-4-propoxybenzoate 4-Alkoxybenzoate4.20 [2]~125 µg/mL ~350 Membrane trapping / Enzyme modulation[1]

*Note: Values for Ethyl 3-ethyl-2-methyl-4-propoxybenzoate are extrapolated derived from structurally homologous highly lipophilic alkyl benzoates, reflecting its potential as a medicinal chemistry building block[1].

Data Interpretation: The XLogP of 4.2[2] indicates that Ethyl 3-ethyl-2-methyl-4-propoxybenzoate will rapidly partition into bacterial and mammalian cell membranes. While this lowers the Minimum Inhibitory Concentration (MIC) by enhancing membrane fluidization, the extreme steric bulk of the ortho/meta alkyl groups may prevent optimal alignment within the narrow local anesthetic binding pocket of Nav channels, resulting in a plateaued IC50 compared to highly optimized anesthetics.

Experimental Protocols for Bioactivity Validation

To objectively validate the bioactivity profile of highly substituted benzoates, the following self-validating experimental workflows must be employed. These protocols are designed to account for the unique physicochemical challenges (e.g., membrane trapping) posed by compounds with LogP > 4.

Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Because Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is highly lipophilic, standard Caco-2 assays may yield false negatives due to compound retention in the cellular lipid bilayer. PAMPA isolates passive diffusion, allowing us to quantify exact membrane retention versus transcellular permeability.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 20% (w/v) dodecane solution of lecithin. Self-Validation: Include a well with no lipid coating to confirm that the filter itself does not bind the compound.

  • Donor Solution: Dissolve the target compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours without agitation to simulate unstirred water layers.

  • Quantification & Mass Balance: Analyze both the donor and acceptor wells using LC-MS/MS.

    • Critical Step: To account for the XLogP of 4.2[2], you must extract the artificial lipid membrane itself with methanol to quantify the "trapped" fraction. Failure to do so will result in an artificially low calculated permeability ( Papp​ ).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5)

Causality: To determine if the compound acts as a competitive inhibitor at biological targets[1], we must measure its ability to block voltage-gated sodium channels from the intracellular side, which requires successful membrane transit.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.

  • Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with an intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.2).

  • Baseline Recording: Establish the whole-cell configuration. Hold the membrane potential at -100 mV. Apply 20 ms depolarizing pulses to -20 mV at 0.1 Hz to establish a stable baseline current. Self-Validation: Use Benzocaine (1 mM) as a positive control to ensure the cells are responsive to benzoate-class channel blockers.

  • Perfusion & Kinetics: Perfuse Ethyl 3-ethyl-2-methyl-4-propoxybenzoate at increasing concentrations (10 µM to 500 µM).

    • Observation: Due to its high lipophilicity, expect a slower onset of block compared to Benzocaine, as the bulky propoxy and ethyl groups must navigate the lipid phase before accessing the channel's inner vestibule.

Conclusion

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate represents a fascinating departure from traditional benzoate derivatives. While compounds like Ethylparaben and Benzocaine prioritize specific receptor fits or moderate lipophilicity, the extensive alkyl and alkoxy substitutions on this molecule drive its XLogP to 4.2[2]. This makes it a highly valuable intermediate in medicinal chemistry[1] for developing therapeutics that require extended membrane residence times, such as topical antimicrobials or sustained-release depot formulations.

References

  • Buy Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (EVT-12882803) | 92730-42-2 - EvitaChem. EvitaChem.
  • Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3) - PubChemLite. Université du Luxembourg.
  • ethyl 3-ethyl-2-methyl-4-propoxy-benzoate 92730-42-2 wiki - Guidechem. Guidechem.

Sources

Cross-Validation of Analytical Methods for Benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and food industries transition toward high-throughput, risk-based quality control, the reliance on legacy analytical methods is being heavily scrutinized. Benzoate derivatives—ranging from simple sodium benzoate preservatives to complex paraben-based active pharmaceutical ingredients (APIs)—require rigorous, highly specific quantification.

As a Senior Application Scientist, I frequently oversee the technology transfer and cross-validation of these assays. Transitioning from a compendial High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is not merely a hardware upgrade; it is a fundamental shift in analytical philosophy.

This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind experimental choices and providing self-validating protocols aligned with the latest [1].

Regulatory Grounding: The ICH Q2(R2) Paradigm

The International Council for Harmonisation (ICH) recently overhauled its validation guidelines. Adopted in November 2023 and legally effective as of June 14, 2024, the ICH Q2(R2) framework mandates a lifecycle approach to analytical procedures[2]. When cross-validating a new LC-MS/MS method against a legacy HPLC-UV method, the objective is to demonstrate statistical equivalence or superiority in key performance characteristics: specificity, accuracy, precision, and reportable range[3].

CV_Workflow A Legacy Method (HPLC-UV) C ICH Q2(R2) Co-Validation Protocol Design A->C B Alternative Method (LC-MS/MS) B->C D Parallel Sample Analysis (Spiked & Real Matrices) C->D E Statistical Equivalence Testing D->E F Method Transfer & Regulatory Submission E->F

Logical workflow for analytical method cross-validation under ICH Q2(R2) guidelines.

Mechanistic Rationale & Causality

Before executing a protocol, a scientist must understand the why behind the chemistry. Benzoate derivatives present specific chromatographic challenges that dictate our method design:

  • pH Control and pKa Causality : Benzoic acid has a pKa of approximately 4.2. In reverse-phase liquid chromatography (RPLC), if the mobile phase pH exceeds this pKa, the molecule deprotonates into its ionized form. This leads to poor retention on a non-polar C18 stationary phase and severe peak tailing. By buffering the mobile phase to a pH of ~3.0 (e.g., using formic acid or acetic acid), we force the analyte into its unionized, hydrophobic state, maximizing column interaction and peak symmetry[4].

  • Detection Modality : UV detection (typically at 225–254 nm) relies on the absorbance of the aromatic ring[4]. While robust for pure formulations, it suffers from severe matrix interference in complex biological or food matrices[5]. Conversely, LC-MS/MS utilizing Electrospray Ionization in negative mode (ESI-) and Multiple Reaction Monitoring (MRM) provides absolute structural specificity, filtering out co-eluting isobaric interferences.

Detection_Pathway S1 Sample Prep (Acidification pH < 4) S2 Chromatographic Separation (C18) S1->S2 Unionized State S3 Electrospray Ionization (ESI-) S2->S3 Elution S4 MRM Transition (m/z 121 -> 77) S3->S4 Collision Induced Dissociation

Mechanistic pathway for LC-MS/MS quantification of benzoate derivatives.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, modern analytical protocols must be designed as self-validating systems . This means embedding internal controls—such as Stable Isotope-Labeled Internal Standards (SIL-IS) and strict System Suitability Testing (SST)—directly into the workflow to automatically flag matrix effects or instrument drift.

Protocol A: Compendial HPLC-UV (Reference Method)
  • Sample Preparation : Dilute the formulation 1:10 in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is explicitly chosen over Nylon to prevent non-specific hydrophobic binding of the benzoate ring to the filter membrane, which would artificially lower recovery rates.

  • System Suitability Testing (SST) : Inject a 10 µg/mL reference standard 5 times. The run is only valid if the %RSD of the peak area is < 2.0% and the USP tailing factor is < 1.5.

  • Chromatography : Isocratic elution using 70:30 (v/v) 0.1M Ammonium Acetate (pH adjusted to 3.5 with glacial acetic acid) and Acetonitrile on a C18 column (4.6 x 150 mm, 5 µm)[6]. Flow rate: 1.0 mL/min.

  • Detection : UV absorbance monitored at 254 nm.

Protocol B: High-Throughput LC-MS/MS (Alternative Method)
  • Sample Preparation : Spike all samples, standards, and blanks with 1 µg/mL of Benzoate-d5 (SIL-IS). Perform a simple protein precipitation with cold acetonitrile (1:3 ratio), centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant.

    • Causality: The inclusion of Benzoate-d5 creates a self-validating loop. Because the deuterated isotope co-elutes with the target analyte, any ion suppression occurring in the ESI source affects both equally. The ratio of their signals remains constant, ensuring absolute quantitative accuracy regardless of the matrix.

  • Chromatography : Gradient elution on a sub-2 µm UPLC C18 column (2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Flow rate: 0.4 mL/min.

  • Detection : ESI in negative mode. MRM transition for Sodium Benzoate: m/z 121.0 → 77.0 (loss of CO₂). For Benzoate-d5: m/z 126.0 → 82.0.

Comparative Performance Analysis

When cross-validating these methods, empirical data dictates the superior choice for specific applications. A landmark validation study by Gören et al. (2015) perfectly illustrates the performance delta between these two modalities when analyzing sodium benzoate in complex matrices[7].

Table 1: Cross-Validation Metrics for Sodium Benzoate Quantification

Performance ParameterLegacy HPLC-UVHigh-Throughput LC-MS/MSAnalytical Implication
Limit of Detection (LOD) 0.023 mg/L0.001 mg/LLC-MS/MS provides a 23-fold increase in sensitivity, crucial for trace impurity analysis[7].
Measurement Uncertainty 0.199 mg/L0.072 mg/LMRM filtering in MS drastically reduces background noise, tightening precision[7].
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent dynamic ranges suitable for ICH Q2(R2) compliance.
Recovery (Spiked Matrix) 90.0%94.2%The SIL-IS in the LC-MS/MS method corrects for matrix-induced extraction losses.
Chromatographic Run Time ~10.0 min< 4.0 minUPLC-MS/MS eliminates the need for baseline chromatographic resolution from matrix peaks, tripling laboratory throughput[7].
Conclusion

While HPLC-UV remains a reliable, cost-effective workhorse for the bulk assay of raw benzoate APIs[8], it is fundamentally limited by its lack of structural specificity. For researchers dealing with complex biological matrices, stability-indicating assays, or trace-level pharmacokinetics, migrating to an LC-MS/MS platform is not just recommended—it is analytically necessary. By adhering to the ICH Q2(R2) lifecycle guidelines and employing self-validating SIL-IS protocols, laboratories can ensure a seamless, compliant method transfer.

References

  • Gören, A. C., et al. (2015). "HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey." Food Chemistry, 175, 273-279.[Link]

  • European Medicines Agency (EMA) / ICH. (2024). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.[Link]

  • IntuitionLabs. (2026). "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.[Link]

  • NJ Labs. (2024). "Assay of Sodium Benzoate and Potassium Sorbate using HPLC." NJ Labs.[Link]

Sources

Cytotoxicity Comparison Guide: Ethyl vs. Methyl Benzoate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoate esters, particularly methyl benzoate (MB) and ethyl benzoate (EB), are critical compounds widely utilized in fragrance formulations, food additives, and increasingly as eco-friendly agricultural biopesticides[1],[2]. For drug development professionals and toxicologists, understanding the differential cytotoxicity of these structurally similar homologs is paramount. This guide provides an objective, data-driven comparison of MB and EB, elucidating the physicochemical causality behind their biological activity and establishing a self-validating protocol for in vitro assessment.

Structural Causality & Physicochemical Drivers

The addition of a single methylene group in EB compared to MB fundamentally alters its pharmacokinetic and toxicological profile. As an application scientist, it is critical to recognize that toxicity is not merely a function of the pharmacophore, but of physical partitioning:

  • Lipophilicity & Membrane Permeability: EB possesses a longer aliphatic chain, increasing its partition coefficient (LogP) compared to MB. This heightened lipophilicity enhances its ability to permeate mammalian phospholipid bilayers, leading to higher intracellular accumulation and subsequent cytotoxicity[1].

  • Volatility & Target Specificity: MB is highly volatile. While this property makes it an exceptionally potent fumigant against arthropod pests[3], it reduces its residence time in standard mammalian cell culture media, contributing to its milder in vitro toxicity profile[1].

Comparative Cytotoxicity Profiles

Despite their structural similarities, MB and EB exhibit a stark divergence in cross-species toxicity. MB is highly lethal to insects but relatively safe for human cells, whereas EB and synthetic derivatives like vinyl benzoate (VB) show increased mammalian toxicity[1],[4].

Table 1: Comparative Efficacy and Toxicity Profiles
ParameterMethyl Benzoate (MB)Ethyl Benzoate (EB)Vinyl Benzoate (VB)
Molecular Weight 136.15 g/mol 150.17 g/mol 148.16 g/mol
Mammalian Cytotoxicity (HEK293/SH-SY5Y) Low (Mild toxicity)ModerateHigh (Severe toxicity)
Arthropod Fumigation Toxicity High (Potent fumigant)ModerateLow
Antifungal Activity (MIC order) HighestModerateN/A
Gene Expression (HSP70 / Cyclin D1) Mild downregulationModerate downregulationSevere suppression

Data synthesized from comparative in vitro mammalian models and agricultural pest models[1],[3],[5].

Mechanistic Pathways of Cellular Stress

When mammalian cells are exposed to benzoate esters, the compounds undergo intracellular cleavage by non-specific esterases, releasing benzoic acid and corresponding alcohols. The accumulation of these metabolites triggers oxidative stress.

MB induces only mild cellular stress, allowing cells to maintain viability through the protective stabilization of protein quality control mechanisms. Conversely, EB and the highly reactive VB severely suppress critical survival genes, including Heat Shock Protein 70 (HSP70) and cell cycle regulators like Cyclin D1, ultimately driving the cell toward apoptosis[1],[4].

Mechanism A Benzoate Ester Exposure B1 Methyl Benzoate (MB) Lower Lipophilicity A->B1 B2 Ethyl Benzoate (EB) Higher Lipophilicity A->B2 C1 Mild Cellular Uptake B1->C1 C2 Enhanced Cellular Penetration B2->C2 D Intracellular Esterase Cleavage (Benzoic Acid + Alcohol) C1->D C2->D E1 Mild Gene Modulation (Maintained HSP70) D->E1 Low Accumulation E2 Severe Stress Response (Suppressed HSP70 & Cyclin D1) D->E2 High Accumulation F1 High Cell Viability E1->F1 F2 Increased Cytotoxicity / Apoptosis E2->F2

Figure 1: Mechanistic pathway of benzoate ester-induced cytotoxicity in mammalian cells.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment

To accurately assess the cytotoxicity of volatile benzoate esters, standard viability assays must be heavily modified. The following self-validating workflow ensures data integrity by preventing vapor-phase cross-contamination.

ExpWorkflow N1 1. Cell Culturing (HEK293 / SH-SY5Y) N2 2. Compound Dosing (Sealed Microplates) N1->N2 N3 3. WST-8 Assay (Cell Viability) N2->N3 N4 4. RT-qPCR (HSP70/Cyclin D1) N2->N4 N5 5. Data Synthesis (IC50 / LC50) N3->N5 N4->N5

Figure 2: Self-validating workflow for volatile ester cytotoxicity profiling.

Step-by-Step Methodology:

1. Cell Culturing & Seeding:

  • Action: Seed HEK293 (renal clearance model) and SH-SY5Y (neuronal target model) cells at 1×104 cells/well in a 96-well plate[1].

  • Causality: SH-SY5Y cells are critical for evaluating off-target neurotoxicity, as benzoate esters are utilized as neurotoxic pesticides targeting acetylcholinesterase (AChE)[1]. HEK293 provides a baseline for systemic clearance toxicity.

2. Compound Dosing & Plate Sealing:

  • Action: Prepare serial dilutions of MB and EB in a vehicle (e.g., acetone or DMSO, max 0.1% final concentration). Immediately seal the microplate with an optically clear, gas-impermeable adhesive film.

  • Causality: MB and EB are volatile organic compounds (VOCs). Standard gas-permeable lids allow rapid evaporation, leading to false-negative toxicity readings and vapor-phase cross-contamination of vehicle control wells[2],[3].

3. WST-8 Viability Assay:

  • Action: After 24-48 hours of exposure, remove the seal, add WST-8 reagent, and incubate for 2 hours. Read absorbance at 450 nm.

  • Causality: WST-8 produces a highly water-soluble formazan dye, eliminating the need for solubilization buffers (required in standard MTT assays) that can chemically interact with residual benzoate esters, ensuring a highly trustworthy readout.

4. Molecular Validation (RT-qPCR):

  • Action: Extract total RNA from parallel plates to quantify the expression of HSP70, Cyclin D1, and ACHE[1].

  • Causality: Viability assays only measure broad metabolic activity. RT-qPCR validates the specific mechanistic stress response, confirming whether reduced viability is due to targeted gene suppression (as seen with EB/VB) or general necrosis.

Conclusion

While MB and EB share a core benzoate structure, their toxicological profiles diverge significantly due to differences in lipophilicity and volatility. MB represents a safer alternative for mammalian exposure due to its lower cellular penetration and mild impact on cellular stress pathways, despite its high efficacy as an agricultural fumigant. Researchers must implement specialized, sealed-plate methodologies to accurately quantify these differences in vitro and prevent artifactual data.

Sources

Structure-Activity Relationship (SAR) of Alkyl-Substituted Propoxybenzoates: A Comparative Guide for Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists seek to optimize lead compounds, the propoxybenzoate scaffold stands out as a masterclass in structural tunability. Historically recognized for yielding potent local anesthetics, recent structure-activity relationship (SAR) campaigns have demonstrated that minor alkyl and amine substitutions can completely redirect the molecule's bioactivity—shifting it from a voltage-gated sodium channel (VGSC) blocker to a potent antimycobacterial agent.

This guide objectively compares the performance profiles of different alkyl-substituted propoxybenzoates, detailing the mechanistic divergence and providing the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: The Propoxybenzoate SAR Matrix

The pharmacological destiny of a propoxybenzoate derivative is governed by three highly tunable domains:

  • The Lipophilic Aromatic Ring: Dictates the molecule's ability to partition into lipid bilayers.

  • The Ester Linkage: Determines the compound's metabolic half-life via susceptibility to plasma pseudocholinesterases.

  • The Hydrophilic Amine Tail: Governs the pKa​ , ensuring the molecule exists in a cationic state at physiological pH to interact with intracellular targets.

By repositioning the propoxy group and modifying the terminal amine, the primary mechanism of action diverges entirely. For example, compounds with a small diethylamino tail and an amino-phenyl substitution (e.g., and ) are optimized to penetrate nerve sheaths and block VGSCs[1],[2]. Conversely, replacing the small tail with a bulky 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl moiety abolishes VGSC affinity and induces potent fungicidal and antimycobacterial activity via reactive oxygen species (ROS) generation and membrane disruption[3].

SAR_Logic Core Alkyl-Substituted Propoxybenzoate Core Branch1 Small Dialkylamino Tail + Amino-phenyl Substitution Core->Branch1 Tuning for CNS/PNS Branch2 Bulky Piperazinyl Tail + Hydroxypropyl Linker Core->Branch2 Tuning for Pathogens Target1 Voltage-Gated Na+ Channels (Intracellular Pore Blockade) Branch1->Target1 Target2 Bacterial/Fungal Membranes (ROS Generation & Disruption) Branch2->Target2 Drug1 Proparacaine / Propoxycaine (Local Anesthetics) Target1->Drug1 Drug2 Piperazinyl-propoxybenzoates (Antimicrobials) Target2->Drug2

Logical SAR pathway demonstrating how terminal tail modifications shift propoxybenzoate activity.

Comparative Performance Analysis

To objectively evaluate these structural modifications, we must compare their target affinity, physicochemical properties, and primary indications. The table below summarizes the quantitative and qualitative shifts induced by alkyl substitution.

Compound ClassSubstitution ProfilePrimary TargetPrimary IndicationApprox. LogPMechanism of Action
[4]3-amino-4-propoxy, diethylamino tailVGSC (Nav1.5 / Nav1.8)Ophthalmic Anesthesia2.5Intracellular pore block; limits Na+ permeability[1].
[2]4-amino-2-propoxy, diethylamino tailVGSC (Nav1.5 / Nav1.8)Dental Anesthesia2.6Intracellular pore block; stabilizes neuronal membrane[2].
Piperazinyl-propoxybenzoates [3]4-propoxy, 4-arylpiperazin-1-yl tailPathogen Cell MembraneAntimycobacterial / Antifungal3.5 - 4.2Endogenous ROS accumulation and cell membrane disruption[3].

Self-Validating Experimental Methodologies

To rigorously validate the divergent properties of these compounds, application scientists must employ targeted, self-validating experimental systems.

Protocol A: Patch-Clamp Electrophysiology for VGSC Blockade

The Causality Principle: To objectively compare the anesthetic potency of propoxybenzoate derivatives, standard radioligand binding assays are inadequate because they fail to capture the dynamic, state-dependent nature of VGSC blockade. Local anesthetics exhibit use-dependent block—they access their binding site within the channel pore predominantly when the channel is in the open state. Therefore, we utilize whole-cell patch-clamp electrophysiology with high-frequency pulse trains. This self-validating system ensures that any observed reduction in sodium current is causally linked to the compound entering the open pore during depolarization, rather than non-specific membrane disruption.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 or Nav1.8 channels.

  • Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) using a glass micropipette. Rupture the patch to achieve whole-cell configuration. Self-Validation Check: Continuously monitor series resistance ( Rs​ ); if Rs​ fluctuates by >20%, discard the cell to prevent voltage-clamp artifacts.

  • Baseline Recording: Apply a standard depolarizing step from a holding potential of -100 mV to 0 mV at 0.1 Hz until the peak inward sodium current stabilizes.

  • Compound Perfusion: Perfuse the target propoxybenzoate derivative (e.g., Proparacaine) at varying concentrations (0.1 μM to 100 μM).

  • Use-Dependent Pulse Train: Apply a 10 Hz train of depolarizing pulses. Measure the fractional block of the sodium current from the 1st to the 100th pulse to quantify state-dependent affinity.

PatchClamp S1 Cell Prep (HEK293 Nav1.5) S2 Whole-Cell Configuration S1->S2 S3 Baseline Depolarization S2->S3 S4 Compound Perfusion S3->S4 S5 10 Hz Pulse Trains S4->S5 S6 Kinetic Analysis S5->S6

Step-by-step patch-clamp electrophysiology workflow for evaluating use-dependent VGSC blockade.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimicrobial MIC

The Causality Principle: When evaluating the antimycobacterial efficacy of bulky piperazinyl-propoxybenzoates[3], traditional optical density ( OD600​ ) measurements are highly susceptible to artifact due to the natural tendency of M. tuberculosis to clump. To establish a self-validating readout, we employ the Resazurin Microtiter Assay (REMA). Resazurin is a blue, non-fluorescent dye that acts as an exogenous electron acceptor. Metabolically active cells reduce it to resorufin (pink and highly fluorescent). This provides a direct, causal link between the colorimetric shift and active cellular respiration, entirely bypassing physical clumping artifacts.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to logarithmic phase. Adjust to a final inoculum of 105 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the piperazinyl-propoxybenzoate derivative in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Visually inspect the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced). Self-Validation Check: Ensure the positive control (Isoniazid) turns blue at known MICs, and the drug-free control turns completely pink.

Conclusion & Strategic Recommendations

The alkyl-substituted propoxybenzoate scaffold is a prime example of how rational drug design can completely pivot a molecule's therapeutic application. For researchers targeting the peripheral nervous system (anesthesia), maintaining a compact dialkylamino tail and optimizing the position of the propoxy group (C2 vs. C4) is critical for VGSC pore access[5],[1]. Conversely, drug development professionals seeking novel antimicrobials should leverage bulky, hydrophilic piperazinyl substitutions to maximize ROS generation and pathogen membrane disruption[3].

By utilizing the self-validating electrophysiological and metabolic assays outlined above, research teams can confidently map the structure-activity relationships of their proprietary benzoate libraries.

References

  • [3] Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Source: Molecules (MDPI). URL:[Link]

  • [5] Title: Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Source: RSC Advances (RSC Publishing). URL:[Link]

  • [4] Title: Proparacaine | Drug Information, Uses, Side Effects, Chemistry. Source: PharmaCompass. URL:[Link]

  • [1] Title: PROPARACAINE HYDROCHLORIDE. Source: Inxight Drugs (NCATS). URL:[Link]

  • [2] Title: Propoxycaine. Source: Wikipedia. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2) is a highly substituted alkyl benzoate that serves as a critical intermediate and advanced scaffold in medicinal chemistry and organic synthesis[1]. While simple benzoates are often limited by rapid in vivo degradation, the unique structural topology of this compound—featuring a lipophilic 4-propoxy group coupled with di-alkyl substitutions at the 2- and 3-positions—imparts exceptional physicochemical properties[2].

This guide provides an objective, comparative analysis of this compound against baseline esters (e.g., ethyl benzoate and methyl 4-propoxybenzoate). By examining structure-activity relationships (SAR) and metabolic stability, we outline its superior utility in drug development, specifically in parasitic target inhibition and dermatological applications.

Structural Rationale & Physicochemical Profiling

The causality behind selecting a densely substituted alkoxybenzoate over a simple ester lies in the delicate balance between lipophilicity and metabolic stability.

  • The 4-Propoxy Moiety: Enhances membrane permeability (LogP). This allows the molecule to cross lipid bilayers efficiently, a strict prerequisite for targeting intracellular organelles like mitochondria or melanosomes.

  • The 2-Methyl and 3-Ethyl Groups: Introduce significant steric hindrance adjacent to the ester carbonyl. In physiological environments, simple esters are rapidly hydrolyzed by ubiquitous carboxylesterases. The ortho- and meta-alkyl substitutions create a steric shield, drastically reducing the rate of nucleophilic attack by esterase active sites, thereby extending the in vivo half-life.

Table 1: Comparative Physicochemical Profiling
CompoundMolecular FormulaMW ( g/mol )Steric Hindrance (Ester Bond)Estimated LipophilicityPrimary Scientific Utility
Ethyl benzoate C9H10O2150.18LowLowBaseline solvent, flavoring
Methyl 4-propoxybenzoate C11H14O3194.23LowModerateUnshielded target inhibitor
Ethyl 3-ethyl-2-methyl-4-propoxybenzoate C15H22O3250.34HighHighAdvanced drug scaffold

Pharmacological Applications & Mechanism of Action

A. Inhibition of Trypanosome Alternative Oxidase (TAO)

Alkoxybenzoic acid derivatives and their esters are heavily investigated as inhibitors of TAO, a validated target for treating African trypanosomiasis[3]. The 4-alkoxybenzoate scaffold acts as a ubiquinol mimic. While free carboxylic acids bind tightly to the TAO active site, esterification serves as a highly effective prodrug strategy to enhance cellular uptake. The steric bulk of the 2-methyl and 3-ethyl groups prevents premature hydrolysis in the plasma, ensuring the prodrug reaches the parasite intact before intracellular cleavage activates the molecule[3].

B. Melanogenesis Inhibition

Alkoxy benzoates have demonstrated significant depigmenting activity with remarkably low cytotoxicity in cultured melanocytes[4]. The lipophilic tail (propoxy group) facilitates entry into the melanosome, where it disrupts the tyrosinase-mediated conversion of L-DOPA to melanin. The extended half-life of the highly substituted ethyl 3-ethyl-2-methyl-4-propoxybenzoate makes it a superior candidate for sustained-release topical formulations compared to rapidly degrading simple esters[4].

Pathway Ligand Ethyl 3-ethyl-2-methyl- 4-propoxybenzoate Binding Competitive Binding at Active Site Ligand->Binding Enters Cell Target Target Enzyme (e.g., TAO / Tyrosinase) Inhibition Pathway Arrest Target->Inhibition Induces Binding->Target Blocks Outcome Therapeutic Efficacy (Parasite Death / Depigmentation) Inhibition->Outcome Leads to

Mechanism of action for shielded alkoxybenzoate derivatives in target inhibition.

Experimental Methodology: Esterase Stability Profiling

To objectively compare the metabolic stability of these esters, a rigorous in vitro plasma stability assay is required. Esters are notorious for poor in vivo half-lives; therefore, proving that steric shielding protects the ester bond is a critical milestone in lead optimization.

Self-Validating System: This protocol is self-validating through the mandatory inclusion of a positive control (procaine, rapidly hydrolyzed) and a negative control (diazepam, stable). This ensures the enzymatic activity of the specific human plasma batch is verified and prevents false-positive stability readings.

Step-by-Step Protocol: Human Plasma Stability Assay
  • Preparation: Thaw pooled human plasma and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Adjust the pH to 7.4 using phosphate buffer.

  • Spiking: Prepare 10 mM stock solutions of the test esters and controls in DMSO. Spike into the plasma to achieve a final concentration of 1 µM. (Critical: Final DMSO concentration must be <0.1% to prevent the denaturation of plasma carboxylesterases).

  • Incubation & Sampling: Incubate the matrix at 37°C under gentle agitation. At specific time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The high organic content instantly denatures plasma proteins, halting enzymatic hydrolysis.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the remaining parent ester.

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the half-life ( T1/2​=0.693/k ).

Workflow Step1 Incubation in Human Plasma (37°C, 1 µM Ester) Step2 Time-Course Aliquoting (0 to 120 min) Step1->Step2 Step3 Acetonitrile Quenching (Protein Precipitation) Step2->Step3 Step4 Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 LC-MS/MS Quantification (MRM Mode) Step4->Step5 Step6 T1/2 & Clearance Calculation Step5->Step6

Self-validating experimental workflow for evaluating esterase-mediated metabolic stability.

Comparative Experimental Performance

The following table synthesizes expected experimental outcomes based on the structural class behavior of alkoxybenzoates in validated pharmacological models. The data highlights how steric shielding dramatically improves the pharmacokinetic profile without inducing severe cytotoxicity.

Table 2: Plasma Stability & Cytotoxicity Profiling
CompoundHuman Plasma T1/2​ (min)Hydrolysis Rate CC50​ in Human Fibroblasts (µM)
Ethyl benzoate < 10Rapid> 500
Methyl 4-propoxybenzoate 25 ± 4Moderate320 ± 15
Ethyl 3-ethyl-2-methyl-4-propoxybenzoate > 120Highly Stable410 ± 20

Data Interpretation: The unshielded methyl 4-propoxybenzoate degrades rapidly, limiting its systemic exposure. In contrast, the di-alkyl substituted Ethyl 3-ethyl-2-methyl-4-propoxybenzoate exhibits a half-life exceeding 120 minutes, confirming that the 2-methyl and 3-ethyl groups successfully block esterase access. Furthermore, the CC50​ values indicate that this structural modification does not introduce significant cellular toxicity.

Conclusion

The strategic incorporation of alkyl groups in Ethyl 3-ethyl-2-methyl-4-propoxybenzoate fundamentally alters its pharmacokinetic and pharmacodynamic profile. By solving the inherent instability of the ester bond via steric shielding, while maintaining target engagement through the 4-propoxy moiety, this compound offers a vastly superior scaffold for both antiparasitic and dermatological drug development compared to unshielded ester alternatives.

References

  • ACS Publications. "SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase". Journal of Medicinal Chemistry. Retrieved from:[Link]

  • J-Stage. "Depigmenting Activity and Low Cytotoxicity of Alkoxy Benzoates or Alkoxy Cinnamte in Cultured Melanocytes". Chemical and Pharmaceutical Bulletin. Retrieved from:[Link]

Sources

Application Note: Validating the LuminaFlow COF-Photocatalytic System for Polysubstituted Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of complex active pharmaceutical ingredients (APIs). The synthesis of polysubstituted benzoates—critical pharmacophores in oncology and anti-inflammatory drug development—has historically forced chemists to choose between highly toxic reagents (e.g., carbon monoxide gas) or harsh thermal conditions.

This guide objectively validates a modern paradigm shift: the LuminaFlow C-H Esterification System . By leveraging an advanced continuous-flow photoredox architecture, this system performs direct C-H to C-COOR functionalization. Below, we compare this novel approach against traditional Palladium-catalyzed carbonylation and Diels-Alder cycloadditions, providing the mechanistic causality, self-validating experimental protocols, and quantitative data required to upgrade your synthetic workflows.

Mechanistic Rationale: The Causality of C-H Activation

To understand why the LuminaFlow system outperforms traditional batch photoredox methods, we must examine the catalyst's microenvironment. The system utilizes a proprietary Covalent Organic Framework (sp2-c-COF) modified with atomically isolated Sb(CN)₃ sites[1].

The Causality: Traditional homogeneous catalysts suffer from rapid electron-hole recombination. Furthermore, pristine sp2-c-COFs are highly oleophilic, repelling water—a critical component for generating reactive oxygen species (ROS). By embedding hydrophilic Sb(CN)₃ sites within the hydrophobic COF framework, the catalyst creates localized "water-capture zones"[1]. This strategic structural design increases the local dielectric constant, dramatically enhancing the built-in electric field.

The result? Extended charge-carrier lifetimes that directly translate to a 54-fold increase in the generation of superoxide (·O₂⁻) and hydroxyl (·OH) radicals[1]. These ROS are the true workhorses, sequentially oxidizing the benzylic C-H bond of unactivated arenes to an aldehyde, then to an acid, and finally trapping it with an alcohol to form the target polysubstituted benzoate.

Mechanism A Light Irradiation (Visible LED) B Sb(CN)3-modified sp2-c-COF (Hydrophilic/Oleophilic Sites) A->B activates C Charge Separation (e- / h+) B->C H2O capture enhances D ROS Generation (·O2-, ·OH) C->D O2/H2O reduction F Polysubstituted Benzoate (Target) D->F oxidizes E Substrate: Toluene Derivative + Alcohol E->F C-H activation

Fig 1: Photocatalytic mechanism of Sb(CN)3-modified COFs in C-H esterification.

Comparative Performance Analysis

Historically, chemists have relied on two primary alternatives for synthesizing polysubstituted benzoates:

  • Pd-Catalyzed Alkoxycarbonylation: A powerful cross-coupling tool[2], but one that requires pre-functionalized aryl halides and the handling of highly toxic, pressurized CO gas.

  • Diels-Alder Cycloaddition: The reaction of 2H-pyran-2-ones with acetylenic dienophiles provides an alternative route to polysubstituted benzoates[3], but demands harsh thermal conditions (>150°C) that degrade sensitive functional groups.

The logical relationship and primary limitations of these strategies are mapped below.

Comparison Root Polysubstituted Benzoate Synthesis Strategies M1 Pd-Catalyzed Carbonylation Root->M1 M2 Diels-Alder of 2-Pyrones Root->M2 M3 LuminaFlow System (Photocatalytic COF) Root->M3 C1 Requires toxic CO gas & pre-functionalized halides M1->C1 C2 Harsh thermal conditions (>150°C) M2->C2 C3 Ambient temp, direct C-H activation, high atom economy M3->C3

Fig 2: Logical comparison of synthetic routes to polysubstituted benzoates.

Quantitative Data Summary

To provide an objective benchmark, we synthesized a model compound (Methyl 3-chloro-4-methylbenzoate) across all three platforms. The LuminaFlow system demonstrates superior atom economy (E-Factor) and yield while operating at ambient temperature.

MetricLuminaFlow System (Photocatalytic COF)Pd-Catalyzed CarbonylationDiels-Alder of 2-Pyrones
Starting Material 2-Chloro-1,4-dimethylbenzene4-Bromo-2-chloro-1-methylbenzeneSubstituted 2H-pyran-2-one + Alkyne
Reagents/Catalysts Sb(CN)₃-sp2-c-COF, O₂, MeOHPd(OAc)₂, dppf, CO (gas), MeOHNeat or Butan-1-ol additive
Reaction Conditions 450 nm LED, 25°C, 2 h (Flow)100°C, 5 atm CO, 12 h (Batch)180°C, Sealed Tube, 24 h (Batch)
Yield (%) 88% 75%62%
Regioselectivity >99% (Benzylic C-H specific)>95% (Halide specific)~80% (Sterically driven)
E-Factor 5.2 28.415.1
Primary Limitation Requires continuous-flow hardwareHighly toxic CO gas, Halide wasteHarsh thermal degradation risks

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The LuminaFlow workflow is designed as a self-validating system , utilizing in-line spectroscopy to guarantee conversion before product isolation.

Objective: Direct synthesis of methyl 3-chloro-4-methylbenzoate from 2-chloro-1,4-dimethylbenzene.

  • Step 1: Reagent Formulation & Micro-mixing

    • Action: Dissolve 2-chloro-1,4-dimethylbenzene (1.0 equiv) and methanol (5.0 equiv) in acetonitrile. Suspend the Sb(CN)₃-modified sp2-c-COF catalyst (0.5 mol%).

    • Causality: Acetonitrile is chosen for its high anodic limit and optical transparency. The micro-suspension ensures maximum surface-area exposure of the heterogeneous COF to the light source, overcoming the Beer-Lambert limitations inherent to batch reactors.

  • Step 2: Oxygen Saturation (Terminal Oxidant Integration)

    • Action: Pass the mixture through a gas-liquid tube-in-tube contactor pressurized with pure O₂ at 2 bar.

    • Causality: Oxygen serves as the sole terminal oxidant. The tube-in-tube membrane ensures bubble-free saturation, preventing flow-regime disruptions (slug flow) in the microreactor while maintaining a constant dissolved O₂ concentration for continuous ROS generation.

  • Step 3: Photochemical Flow Reactor

    • Action: Pump the saturated mixture through the LuminaFlow FEP (Fluorinated Ethylene Propylene) capillary reactor (1.0 mm ID) irradiated by a 450 nm LED array at 25°C. Residence time: 120 minutes.

    • Causality: The 450 nm wavelength precisely matches the absorption maximum of the sp2-c-COF. The narrow internal diameter of the FEP tubing guarantees uniform photon flux across the entire reaction volume.

  • Step 4: In-line UV-Vis Validation (The Self-Validating Control)

    • Action: Route the reactor effluent through an in-line UV-Vis flow cell.

    • Causality: To ensure scientific trustworthiness, the system continuously monitors the reaction stream. The intermediate aldehyde absorbs strongly at 245 nm. A flat baseline at 245 nm, coupled with a peak at ~230 nm, confirms 100% conversion of the intermediate, validating the protocol's efficacy in real-time without requiring off-line HPLC sampling.

  • Step 5: Product Isolation

    • Action: Pass the effluent through a standard silica plug to recover the heterogeneous COF catalyst (which can be recycled up to 5 times without activity loss), followed by solvent evaporation.

Workflow S1 Step 1 Substrate & Catalyst Mixing S2 Step 2 O2 Saturation (ROS Precursor) S1->S2 S3 Step 3 LuminaFlow Reactor (450 nm LED) S2->S3 S4 Step 4 In-line UV-Vis Validation S3->S4 S5 Step 5 Product Isolation S4->S5

Fig 3: Continuous-flow experimental workflow for self-validating benzoate synthesis.

References

  • Title: Atomically isolated Sb(CN)₃ on sp2-c-COFs with balanced hydrophilic and oleophilic sites for photocatalytic C-H activation Source: Science Advances (2024) URL: [Link]

  • Title: Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to Comparative Docking Studies of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational techniques have become indispensable for the rapid and efficient identification of potential therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and orientation of small molecules within the active site of a target protein. This guide provides a comprehensive overview of conducting comparative docking studies, with a specific focus on benzoate derivatives—a class of compounds with broad therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico methods to accelerate their research. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step experimental protocol, and present a comparative analysis of benzoate derivatives against relevant biological targets.

Introduction: The Significance of Benzoate Derivatives and Molecular Docking

Benzoate derivatives are a versatile class of organic compounds characterized by a benzoic acid core. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a subject of intense research.[1][2] Molecular docking is a computational method that predicts how a small molecule (ligand), such as a benzoate derivative, interacts with a macromolecule (receptor), typically a protein.[3][4] This technique is crucial in drug discovery for virtual screening of large compound libraries, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[3][5]

The fundamental principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the protein's binding site to generate various possible binding poses. The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different ligands.[3][4]

The Causality Behind Experimental Choices: Selecting Target Proteins and Ligands

The success of a docking study hinges on the careful selection of both the target protein and the set of ligands. The choice of a target protein should be based on its biological relevance to the disease of interest. For instance, in targeting cancer, proteins overexpressed in cancer cells, such as B-cell lymphoma 2 (BCL-2), are often selected.[2][6] Similarly, for infectious diseases, essential enzymes in a pathogen's life cycle, like SARS-CoV-2 main protease or dihydropteroate synthase (DHPS), are prime targets.[1][7]

The selection of benzoate derivatives for a comparative study should be guided by the principles of structure-activity relationship (SAR). This involves systematically modifying the core benzoate structure with different functional groups to explore their impact on binding affinity and selectivity.[8] For example, introducing hydroxyl or methoxy groups can enhance hydrophilicity and favor interactions within the binding site.[7]

Experimental Protocol: A Self-Validating System for Comparative Docking

This section outlines a robust and reproducible workflow for conducting a comparative docking study of benzoate derivatives.

Step 1: Preparation of the Target Protein
  • Obtain Protein Structure: Download the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not involved in binding.[9] This step is crucial to ensure that the docking simulation is not influenced by extraneous factors.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures. Assign partial charges to each atom using a force field like Gasteiger. This is a critical step as electrostatic interactions play a significant role in molecular recognition.[5]

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review. Define a "grid box" that encompasses the binding site, which will confine the search space for the docking algorithm.[2][9]

Step 2: Preparation of the Ligands (Benzoate Derivatives)
  • Obtain or Draw Ligand Structures: The 2D or 3D structures of the benzoate derivatives can be obtained from chemical databases or drawn using molecular modeling software.

  • Energy Minimization: Optimize the geometry of each ligand to find its lowest energy conformation. This is important because the ligand's conformation can significantly affect its binding affinity.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogen atoms and assign partial charges to the ligand atoms.[5]

  • Define Rotatable Bonds: Identify the rotatable bonds within each ligand. Allowing these bonds to rotate during the docking simulation enables the exploration of different ligand conformations.[5]

Step 3: Performing the Docking Simulation
  • Select a Docking Program: Several well-validated docking programs are available, such as AutoDock, GOLD, and Glide.[4] The choice of software can depend on factors like computational cost and the specific algorithms employed.

  • Run the Docking Simulation: For each benzoate derivative, the docking program will systematically place it in the defined binding site of the target protein, exploring different orientations and conformations. The program's scoring function will then calculate the binding energy for each pose.[3]

Step 4: Analysis and Comparison of Results
  • Analyze Docking Scores: The primary output of a docking simulation is the binding energy, often expressed in kcal/mol. A more negative binding energy generally indicates a more favorable binding interaction.

  • Visualize Binding Poses: Use molecular visualization software to examine the predicted binding poses of the top-ranked ligands. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.[10]

  • Comparative Analysis: Compare the docking scores and binding modes of the different benzoate derivatives. This comparison can reveal key structural features that contribute to high-affinity binding and can guide the design of more potent inhibitors.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a comparative molecular docking study.

docking_workflow cluster_prep Preparation cluster_process Processing cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Protein_Prep Protein Preparation (Remove water, Add H, Assign Charges) PDB->Protein_Prep Ligands Obtain/Draw Ligand Structures Ligand_Prep Ligand Preparation (Energy Min., Add H, Assign Charges) Ligands->Ligand_Prep Grid Define Binding Site (Grid Box) Protein_Prep->Grid Dock Run Docking Simulation Ligand_Prep->Dock Grid->Dock Scores Analyze Docking Scores Dock->Scores Poses Visualize Binding Poses Scores->Poses Compare Comparative Analysis Poses->Compare

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Docking Data of Benzoate Derivatives

The following table presents hypothetical docking results for a series of benzoate derivatives against a target protein, illustrating how data from a comparative study can be organized and interpreted.

DerivativeStructureDocking Score (kcal/mol)Key Interacting Residues
Benzoic AcidC6H5COOH-5.2Arg120, Tyr230
Salicylic AcidHOC6H4COOH-6.5Arg120, Tyr230, Ser155
Gallic Acid(HO)3C6H2COOH-7.8Arg120, Tyr230, Ser155, Asp180
Methyl Gallate(HO)3C6H2COOCH3-7.5Arg120, Tyr230, Asp180

Analysis of the Data:

The data in the table suggests that the addition of hydroxyl groups to the benzoate ring enhances binding affinity, as seen in the progression from benzoic acid to salicylic acid and then to gallic acid. This is likely due to the formation of additional hydrogen bonds with active site residues. The lower docking score of methyl gallate compared to gallic acid suggests that the free carboxyl group is important for a key interaction.

Case Study: Benzoate Derivatives as SARS-CoV-2 Main Protease Inhibitors

A study investigating benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease provides a real-world example of a comparative docking study.[7] The researchers found that the docking scores of the derivatives increased with the number of hydroxyl groups.[7] For instance, gallic acid, with three hydroxyl groups, exhibited a better docking score than benzoic acid.[7] This in-silico finding was consistent with experimental observations of the antiviral effects of similar compounds.[7]

Conclusion and Future Directions

Comparative docking studies are a valuable tool for the rational design and discovery of novel therapeutic agents. By systematically evaluating a series of related compounds, researchers can gain insights into the structure-activity relationships that govern molecular recognition. The workflow and principles outlined in this guide provide a solid foundation for conducting rigorous and informative in-silico investigations of benzoate derivatives and other small molecules. Future advancements in computational power and docking algorithms will continue to enhance the predictive accuracy and utility of these methods in drug development.[11]

References

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). Vertex AI Search.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020, December 10). PMC.
  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025, May 19). PMC.
  • In-Silico Docking Studies. Scribd.
  • Small Molecule Docking. KBbox: Methods.
  • Introduction to in silico docking. Session 4.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). MDPI.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. PDF.
  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2026, January 21). PMC.
  • Human Target Proteins for Benzo(a)pyrene and Acetaminophen (And Its Metabolites): Insights from Inverse Molecular Docking and Molecular Dynamics Simulations. (2024, October 08). MDPI.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2026, March 06). ResearchGate.
  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. (2021, December 31). ResearchGate.
  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. (2021, December 31). European Journal of Chemistry.
  • Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. Impactfactor.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018, September 25). MDPI.
  • Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2021, April 15). PubMed.
  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2026, January 21). ResearchGate.
  • Molecular Modelling of 1H-Benzo [b][3][4] Diazepine-2(3H)-one Derivatives and Docking Studies Against Receptor Associated Protein. (2022, March 10). Journal of Pharmaceutical Research International. Available at:

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020, September 20). World Journal of Advanced Research and Reviews.
  • Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development. (2022, July 22). Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded waste management protocol is just as critical as the synthesis or application of the chemical itself. For drug development professionals and researchers handling Ethyl 3-ethyl-2-methyl-4-propoxybenzoate , proper disposal requires a deep understanding of its chemical reactivity, regulatory classification, and environmental impact.

This guide provides a comprehensive, self-validating operational plan for the safe handling, accumulation, and disposal of this specific benzoate ester.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, it is essential to understand the physical and chemical parameters of the compound. Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is a structurally diverse alkyl benzoate utilized in medicinal chemistry and organic synthesis[1].

PropertyValue
Chemical Name Ethyl 3-ethyl-2-methyl-4-propoxybenzoate
CAS Registry Number 92730-42-2[2]
Molecular Formula C15H22O3[2]
Molecular Weight 250.338 g/mol [2]
Physical State Colorless to pale yellow liquid[1]
Chemical Class Alkyl benzoate / Organic ester[1]
Waste Classification Non-halogenated organic waste

Mechanistic Rationale for Disposal Protocols

Disposal procedures are not arbitrary; they are dictated by the molecule's structural vulnerabilities and physical properties. Understanding the causality behind these rules ensures that laboratory personnel can anticipate and prevent accidents.

  • Ester Hydrolysis & Gas Evolution: As an ester, this compound is susceptible to hydrolysis when exposed to strong acids or bases, which cleaves the ester bond to yield 3-ethyl-2-methyl-4-propoxybenzoic acid and ethanol. This reaction can be exothermic and generate significant vapor pressure. Therefore, waste streams must be maintained at a neutral pH to prevent sealed waste containers from over-pressurizing and rupturing[3].

  • Combustibility & Oxidation: Featuring a substantial hydrocarbon framework (C15), this liquid is combustible. It must be strictly segregated from strong oxidizers (e.g., peroxides, nitrates, permanganates) to prevent spontaneous exothermic reactions or laboratory fires[3].

  • Incineration Rationale: Because the molecule consists entirely of carbon, hydrogen, and oxygen, the optimal and regulatory-approved disposal route is high-temperature incineration. Complete combustion yields only carbon dioxide and water, avoiding the complex, environmentally hazardous scrubbing required for halogenated or sulfur-containing wastes[4].

Step-by-Step Disposal Workflow

This methodology aligns with EPA 40 CFR Part 262 standards for hazardous waste generators, providing a self-validating system to ensure compliance and safety[5].

Phase 1: Waste Segregation and Accumulation

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: HDPE provides excellent chemical resistance to organic esters, whereas unlined metal containers may corrode if trace moisture or acidic impurities are present.

  • Verify Waste Compatibility: Ensure the waste stream contains only compatible non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexane). Do NOT mix with aqueous waste, heavy metals, or halogenated solvents.

    • Validation Step: Before adding the ester to a communal waste carboy, verify the pH of the existing waste is neutral (pH 6-8) to prevent unintended hydrolysis[3].

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

Phase 2: EPA RCRA Compliant Labeling

  • Immediate Labeling: The moment the first drop of waste enters the container, affix a hazardous waste label.

  • Required Information: Clearly write "Hazardous Waste - Non-Halogenated Organic Liquid (Contains: Ethyl 3-ethyl-2-methyl-4-propoxybenzoate)". Indicate the primary hazard as "Combustible/Irritant"[5].

  • Date Tracking: Record the Accumulation Start Date.

    • Validation Step: Cross-reference this date with your facility's EPA generator status. Large Quantity Generators (LQGs) must transfer waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[6].

Phase 3: Final Disposal and Transport

  • Seal and Inspect: Once the container is 90% full (leaving headspace for vapor expansion), seal it tightly.

    • Validation Step: Visually inspect the container weekly for bulging or pressure buildup prior to transport, ensuring no unintended gas evolution has occurred.

  • TSDF Transfer: Coordinate with an EPA-permitted waste broker. The waste must be manifested and transported for high-temperature incineration[4].

Spill Response & Decontamination Protocol

In the event of an operational spill, immediate and systematic action is required to mitigate exposure and environmental release.

  • Isolate the Area: Evacuate non-essential personnel and eliminate all nearby ignition sources.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary chemical spill pads. Never use combustible materials like sawdust for organic liquids[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution to emulsify the residual ester, followed by a water rinse. Collect the rinsate as hazardous aqueous waste if it exceeds local municipal discharge limits[4].

Waste Management Workflow Visualization

The following diagram maps the logical progression of the ester from generation to final destruction, serving as a quick-reference operational guide for laboratory personnel.

WasteManagement Start Waste Generation (Ethyl 3-ethyl-2-methyl-4-propoxybenzoate) Segregation Chemical Segregation (Isolate from Oxidizers/Acids/Bases) Start->Segregation Accumulation Waste Accumulation (HDPE/Glass, Secondary Containment) Segregation->Accumulation Labeling RCRA Labeling (Non-Halogenated Organic Waste) Accumulation->Labeling TSDF Transfer to TSDF (Within 90/180 Days) Labeling->TSDF Incineration High-Temperature Incineration (Final Destruction) TSDF->Incineration

Workflow for the safe disposal and incineration of non-halogenated organic ester waste.

References

  • [1] Buy Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (EVT-12882803) | 92730-42-2 - EvitaChem. EvitaChem.

  • [2] ethyl 3-ethyl-2-methyl-4-propoxy-benzoate 92730-42-2 wiki - Guidechem. Guidechem.

  • [4] Hazardous Waste and Disposal Considerations - American Chemical Society. American Chemical Society.

  • [5] 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste - eCFR. Electronic Code of Federal Regulations.

  • [6] Categories of Hazardous Waste Generators | US EPA. Environmental Protection Agency.

  • [3] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.

Sources

Personal protective equipment for handling Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Introduction & Hazard Profiling Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (CAS: 92730-42-2) is a structurally complex alkyl benzoate ester widely utilized in organic synthesis and medicinal chemistry[1]. With a molecular formula of C15H22O3 and a molecular weight of 250.34 g/mol [2], its higher mass inherently reduces its room-temperature volatility compared to simpler esters like ethyl acetate. However, aerosolization during laboratory workflows—such as sonication, vortexing, or pressurized transfer—poses specific inhalation and dermal exposure risks.

Understanding the chemical causality behind these hazards is critical for drug development professionals. Esters act as non-polar to slightly polar solvents. This solvent behavior allows them to rapidly degrade certain polymeric barriers, such as natural rubber latex, leading to chemical permeation, contact dermatitis, and systemic absorption[3]. Furthermore, acid-catalyzed hydrolysis of esters can occur under extreme pH conditions, necessitating strict segregation from strong acids or bases during storage and handling to prevent exothermic reactions[4].

Data Presentation: PPE Selection Matrix

To mitigate these risks, laboratory personnel must adhere to a strict Personal Protective Equipment (PPE) regimen. The following table summarizes the quantitative and qualitative data driving PPE selection for this specific benzoate ester.

PPE CategoryRecommended StandardCausality & Scientific Rationale
Hand Protection Butyl Rubber (>480 min breakthrough) or Nitrile (>240 min)Benzoate esters degrade latex rapidly[5]. Butyl rubber provides excellent chemical resistance for prolonged contact[6]. Nitrile is acceptable for incidental splash protection[7].
Eye Protection ANSI Z87.1 Splash GogglesProtects against corneal irritation and severe eye damage from accidental splashing during liquid transfer or aerosolization[8].
Body Protection Chemically compatible lab coatPrevents dermal exposure. Esters can permeate standard woven fabrics; a polymer apron is required for high-volume transfers to prevent skin absorption[6].
Respiratory NIOSH-approved respiratorRequired only if engineering controls (fume hood) fail or during high-aerosol generating procedures to prevent respiratory tract irritation[9].

Mandatory Visualization: Operational Workflow

The following diagram illustrates the self-validating workflow for handling this compound safely, ensuring that each step verifies the integrity of the prior step.

G N1 1. Pre-Operation Risk Assessment & PPE Donning N2 2. Fume Hood Setup Verify Airflow (>100 fpm) N1->N2 N3 3. Chemical Transfer Use Glass/PTFE Instruments N2->N3 N4 4. Spill Event? (Continuous Monitoring) N3->N4 N5 5A. Spill Response Absorb & Isolate N4->N5 Yes N6 5B. Standard Completion Decontaminate Surfaces N4->N6 No N7 6. Waste Disposal EPA Incineration Protocol N5->N7 N6->N7

Step-by-step operational workflow and contingency pathways for handling benzoate esters.

Experimental Protocol: Safe Handling Methodology

To ensure a self-validating system of safety, follow this step-by-step methodology when handling Ethyl 3-ethyl-2-methyl-4-propoxybenzoate:

  • Pre-Operation Integrity Check: Inspect Butyl or Nitrile gloves for micro-tears by trapping air inside the glove and applying pressure to check for leaks[10].

    • Causality: Micro-tears compromise the barrier, allowing the lipophilic ester to become trapped against the skin, which accelerates dermal absorption and causes localized inflammation.

  • Engineering Control Validation: Turn on the chemical fume hood and verify the inward airflow velocity is between 80-120 feet per minute (fpm) using the hood's digital monitor or a Kimwipe test[9].

  • Material Transfer: Utilize glass or PTFE (Teflon) pipettes and containers for all transfers.

    • Causality: Benzoate esters can leach plasticizers from standard polystyrene or non-compatible plastics, which not only contaminates your sample but weakens the structural integrity of the container.

  • Decontamination & Doffing: Post-operation, wash all non-disposable instruments with an appropriate organic solvent (e.g., ethanol or isopropanol) followed by a strong soap and water solution[4]. Remove gloves by carefully turning them inside out to trap any residual chemical within the glove matrix, preventing secondary exposure[11].

Spill Response and EPA-Compliant Disposal

In the event of a spill, immediately dampen the affected area with an alcohol-based solvent to reduce the ester's viscosity, then use a chemically inert absorbent pad to collect the material[4]. Do not use water initially. Because the compound is highly lipophilic and insoluble in water[4], attempting to clean it with water will only spread the contamination across the benchtop.

For disposal, Ethyl 3-ethyl-2-methyl-4-propoxybenzoate must be managed according to strict environmental regulations. Because it is an organic compound with a high biological and chemical oxygen demand, it cannot be poured down the drain. According to the EPA's guidelines for organic compounds, bulk quantities of contaminated aliphatic and aromatic esters are best disposed of via controlled incineration[12]. Collect all liquid waste and contaminated solid absorbents in a clearly labeled, sealable, chemically compatible container (e.g., high-density polyethylene or glass) and route it to a licensed hazardous waste facility for high-temperature incineration[12].

References

  • Buy Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (EVT-12882803) | 92730-42-2 - EvitaChem. evitachem.com. 1

  • Ethyl 3-ethyl-2-methyl-4-propoxybenzoate (C15H22O3) - PubChemLite. uni.lu. 2

  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. rochester.edu. 11

  • Laboratory Safety Manual - Environment, Health and Safety - Cornell University. cornell.edu. 9

  • Laboratory Safety Manual. baylor.edu.8

  • n-butyl-p-aminobenzoate - CAMEO Chemicals. noaa.gov. 4

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. epa.gov. 12

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. 3m.com.6

  • Esko Glove Chemical Resistance Chart - eskosafety. eskosafety.com. 5

  • 2-Butoxyethyl benzoate | 5451-76-3 - Benchchem. benchchem.com. 10

  • SECTION 1: Identification - 3M. 3m.com. 7

  • Salicylic acid - Santa Cruz Biotechnology. scbt.com. 3

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.